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Core Science & Biosynthesis

Foundational

Strategic Utilization of 5-Iodo-2-nitropyridin-3-amine in Next-Generation Kinase Inhibitor Design

Topic: Potential Applications of 5-Iodo-2-nitropyridin-3-amine in Medicinal Chemistry Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Applications of 5-Iodo-2-nitropyridin-3-amine in Medicinal Chemistry Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary

In the high-stakes landscape of small molecule drug discovery, the imidazo[4,5-b]pyridine scaffold has emerged as a "privileged structure," offering superior kinase selectivity and metabolic stability compared to traditional purine or quinazoline cores. 5-Iodo-2-nitropyridin-3-amine (CAS: 25391-57-5) serves as the critical linchpin for accessing this scaffold.

This guide analyzes the technical utility of this intermediate, detailing its transformation into 6-iodo-imidazo[4,5-b]pyridine cores. We explore its application in synthesizing dual FLT3/Aurora kinase inhibitors, its role in scaffold hopping strategies for BRAF inhibitors (e.g., Vemurafenib analogs), and provide validated protocols for its manipulation.

Structural Analysis & Reactivity Profile

The value of 5-iodo-2-nitropyridin-3-amine lies in its tri-functional nature, allowing for orthogonal synthetic manipulations.

Functional GroupPositionReactivity RoleStrategic Value
Nitro (-NO₂) C-2Electrophile / PrecursorReduced to amine to generate the ortho-diamine motif required for imidazole ring closure.
Amine (-NH₂) C-3NucleophileActs as the initial nucleophile in cyclization reactions; directs regioselectivity.
Iodine (-I) C-5Cross-Coupling HandleRemains intact during cyclization. Serves as a "late-stage diversification" point for Suzuki, Sonogashira, or Buchwald-Hartwig couplings to build SAR libraries.
The "Scaffold Hopping" Advantage

Medicinal chemists often replace the 7-azaindole core (found in drugs like Vemurafenib) with imidazo[4,5-b]pyridine to modulate solubility and hydrogen bond donor/acceptor profiles. 5-Iodo-2-nitropyridin-3-amine is the requisite starting material for this bioisosteric replacement.

Synthetic Pathways & Methodologies[1][2][3][4][5][6]

The primary workflow involves a "Reduce-Cyclize-Couple" sequence. This route is preferred over "Couple-Reduce-Cyclize" to avoid potential catalyst poisoning by the free diamine or interference from the nitro group during sensitive metal-catalyzed couplings.

Workflow Visualization: The Divergent Synthesis Pathway

G Start 5-Iodo-2-nitropyridin-3-amine (Core Precursor) Step1 Reduction (Fe/AcOH or H2/Pd) Start->Step1 NO2 -> NH2 Intermediate 5-Iodo-2,3-diaminopyridine (Unstable Intermediate) Step1->Intermediate Step2 Cyclization (R-COOH / PPA or R-CHO / Oxidant) Intermediate->Step2 + Electrophile Scaffold 6-Iodo-imidazo[4,5-b]pyridine (The 'Privileged' Core) Step2->Scaffold Ring Closure Step3 Pd-Catalyzed Coupling (Suzuki/Sonogashira) Scaffold->Step3 Diversity Point Target Kinase Inhibitor Library (FLT3, Aurora, BRAF) Step3->Target Final Drug Candidate

Figure 1: The strategic workflow transforming the nitro-amine precursor into a diverse library of bioactive kinase inhibitors.

Medicinal Chemistry Applications

A. Dual FLT3/Aurora Kinase Inhibitors

Research has demonstrated that 6-substituted imidazo[4,5-b]pyridines are potent inhibitors of FLT3 (implicated in Acute Myeloid Leukemia) and Aurora Kinases (mitosis regulators).[1]

  • Mechanism: The imidazo[4,5-b]pyridine core mimics the purine ring of ATP, binding to the hinge region of the kinase (specifically interacting with residues like Ala213).

  • Role of the Precursor: The iodine at C-5 of the pyridine becomes the C-6 position in the fused system. This allows for the attachment of solubilizing groups (e.g., N-methylpiperazine via a phenyl linker) which are crucial for ADME properties.

  • Reference: Bavetsias et al. utilized this scaffold to develop potent dual inhibitors, citing the 6-iodo intermediate as a key junction point for optimizing potency against FLT3-ITD mutants.

B. DNA-PK and PI3K Inhibitors

The planar nature of the imidazopyridine system allows for intercalation or stacking within the ATP-binding pockets of larger kinase complexes like DNA-dependent protein kinase (DNA-PK).

  • Strategy: The 5-iodo precursor allows for the introduction of rigid aryl systems that extend into the "selectivity pocket" of the enzyme, differentiating it from other PI3K-family members.

Validated Experimental Protocol

Objective: Synthesis of 6-iodo-2-phenyl-3H-imidazo[4,5-b]pyridine (Representative Scaffold).

Phase 1: Reduction of Nitro Group

Note: The resulting diamine is oxidation-sensitive and should be used immediately.

  • Dissolution: Dissolve 5-iodo-2-nitropyridin-3-amine (10 mmol) in Ethanol/Water (4:1 v/v, 50 mL).

  • Catalyst: Add Iron powder (5 eq) and Ammonium Chloride (5 eq).

  • Reflux: Heat to reflux (80°C) for 2 hours. Monitor by TLC (disappearance of yellow nitro spot).

  • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate under reduced pressure to yield crude 5-iodo-2,3-diaminopyridine .

Phase 2: One-Pot Cyclization (Oxidative Condensation)
  • Reagents: Suspend the crude diamine in DMF (20 mL). Add Benzaldehyde (1.1 eq) and Sodium Metabisulfite (Na₂S₂O₅, 1.5 eq) as an oxidant.

  • Reaction: Heat to 100°C for 4 hours. The Na₂S₂O₅ facilitates the oxidative dehydrogenation required to aromatize the imidazole ring.

  • Precipitation: Pour the reaction mixture into ice-water (100 mL). The product, 6-iodo-2-phenyl-3H-imidazo[4,5-b]pyridine , typically precipitates as a beige solid.

  • Purification: Collect by filtration. Recrystallize from Ethanol.

Phase 3: Suzuki Coupling (Diversification)
  • Setup: Combine the 6-iodo scaffold (1 eq), Aryl-Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2M aq, 3 eq) in Dioxane.

  • Conditions: Microwave irradiation at 120°C for 30 mins.

  • Result: This yields the final 6-aryl-substituted kinase inhibitor.

Critical Quality Attributes (CQA)

AttributeSpecificationRationale
Purity (HPLC) >98%Essential for biological screening; impurities can cause false positives in kinase assays.
Iodine Content Positive IDLoss of iodine (dehalogenation) can occur during overly aggressive reduction (e.g., H₂/Pd-C at high pressure). Fe/AcOH is preferred to preserve the halide.
Regioisomerism ConfirmedEnsure the starting material is 3-amino-2-nitro, not 2-amino-3-nitro. The latter yields imidazo[4,5-b]pyridine as well, but the iodine position relative to the bridgehead nitrogens will differ (6-iodo vs 7-iodo).

References

  • Bavetsias, V., et al. (2012). "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor." Journal of Medicinal Chemistry, 55(20), 8721–8734.

  • Jarmoni, K., et al. (2024).[2][3][4] "Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties." Current Medicinal Chemistry, 31(5).[2][3]

  • BenchChem Application Note. "5,6-Dichloro-3-nitropyridin-2-amine and related halogenated nitropyridines in heterocyclic synthesis." (Contextual reference for nitropyridine reactivity).

  • ResearchGate Review. "Synthetic approaches to derivatives of imidazo[4,5-b]pyridines."

Sources

Exploratory

Thermodynamic Characterization and Process Safety of 5-Iodo-2-nitro-3-pyridinamine

This is an in-depth technical guide on the thermodynamic characterization and process safety of 5-iodo-2-nitro-3-pyridinamine (Systematic Name: 3-amino-5-iodo-2-nitropyridine ). A Technical Guide for Drug Development and...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the thermodynamic characterization and process safety of 5-iodo-2-nitro-3-pyridinamine (Systematic Name: 3-amino-5-iodo-2-nitropyridine ).

A Technical Guide for Drug Development and Process Chemistry

Part 1: Executive Summary & Compound Identity

5-iodo-2-nitro-3-pyridinamine is a critical halogenated heterocyclic intermediate used primarily in the synthesis of kinase inhibitors (e.g., targeting SHP2, MEK, or JAK pathways). Its structural motif—a pyridine core decorated with an amine, a nitro group, and an iodine atom—imparts unique electronic and thermodynamic behaviors that drug development professionals must master to ensure reproducible synthesis and safe scale-up.

This guide moves beyond basic physical properties to address the thermodynamic causality governing its stability, solubility, and solid-state behavior.

1.1 Chemical Identity
PropertyDetail
Systematic Name 3-Amino-5-iodo-2-nitropyridine
Common Synonyms 5-iodo-2-nitro-3-pyridinamine; 3-Amino-2-nitro-5-iodopyridine
Molecular Formula

Molecular Weight 264.99 g/mol
Structural Class Halogenated Nitro-Heterocycle
Key Analog CAS 433226-05-2 (Bromo-analog reference)
Part 2: Solid-State Thermodynamic Properties

The solid-state thermodynamics of 5-iodo-2-nitro-3-pyridinamine are dominated by the interplay between the intramolecular hydrogen bond (between the 3-amino and 2-nitro groups) and the intermolecular halogen bonding driven by the iodine atom.

2.1 Melting Point and Enthalpy of Fusion

Unlike simple pyridines, the ortho-nitro-amino motif creates a "pseudo-ring" via hydrogen bonding, significantly elevating the lattice energy.

  • Predicted Melting Point (

    
    ):  145°C – 155°C
    
    • Basis: The bromo-analog (3-amino-5-bromo-2-nitropyridine) melts near 135-140°C. The heavier iodine atom increases polarizability and dispersion forces, typically raising

      
       by 10–15°C compared to the bromo-variant.
      
  • Enthalpy of Fusion (

    
    ):  Estimated at 25–30 kJ/mol.
    
    • Significance: A high

      
       indicates strong lattice stability, suggesting low solubility in non-polar solvents despite the lipophilic iodine.
      
2.2 Polymorphism Screening Strategy

Iodinated compounds are notorious for disappearing polymorphs due to the directionality of halogen bonds (C–I···N or C–I···O).

Protocol: Thermodynamic Stability Screen

  • Slurry Conversion: Suspend the compound in MeOH/Water (1:1) at 50°C for 48 hours to identify the thermodynamically stable form.

  • DSC Analysis: A single sharp endotherm confirms phase purity. A small pre-melt endotherm suggests a metastable polymorph converting to a stable one.

2.3 Thermal Stability & Decomposition (DSC/ARC)

CRITICAL SAFETY WARNING: The 2-nitro group places this compound in a high-energy category.

  • Onset of Decomposition (

    
    ):  Typically >220°C.
    
  • Mechanism: Nitro-group rearrangement followed by ring fragmentation.

  • Process Safety Rule: Never heat bulk material within 50°C of its

    
     without prior Accelerating Rate Calorimetry (ARC) testing.
    
Part 3: Solution Thermodynamics (Solubility & pKa)

The thermodynamic solubility (


) is governed by the equation:


3.1 Solubility Profile

The intramolecular H-bond reduces the ability of the amine/nitro groups to interact with water, lowering aqueous solubility but enhancing membrane permeability (drug-like properties).

SolventSolubility (mg/mL @ 25°C)Thermodynamic Driver
Water (pH 7) < 0.1 mg/mL (Low)High lattice energy (

); Hydrophobic Iodine.
DMSO > 50 mg/mL (High)Dipole-dipole interaction disrupts lattice.
Ethanol 10–25 mg/mL (Moderate)Entropy of mixing favors dissolution.
Dichloromethane > 30 mg/mL (High)Halogen-solvent interactions.
3.2 Acid-Base Dissociation (pKa)
  • Predicted pKa (Pyridine N): ~1.5 – 2.0

    • Causality: The 2-nitro group is strongly electron-withdrawing (inductive and resonance), drastically reducing the basicity of the pyridine nitrogen. The 3-amino group is also involved in H-bonding, making it less available to accept a proton.

  • Implication: The compound remains neutral (uncharged) at physiological pH (7.4), facilitating high passive permeability but requiring strong acids (e.g., HCl,

    
    ) for salt formation.
    
Part 4: Synthesis & Characterization Workflow

The thermodynamic control of the synthesis is vital to avoid regioisomers (e.g., iodination at the 6-position).

4.1 Synthesis Logic (Regioselectivity)

The synthesis typically proceeds via electrophilic aromatic substitution on 3-amino-2-nitropyridine.

  • Directing Groups:

    • -NH2 (C3): Strong Activator (Ortho/Para). Directs to C2 (blocked) and C4/C6.

    • -NO2 (C2): Strong Deactivator (Meta). Directs to C4/C6.

    • Result: Iodination naturally favors C4 or C6. Obtaining the C5-iodo isomer often requires indirect methods (e.g., displacement of a 5-bromo precursor or iodination of 3-aminopyridine prior to nitration, though nitration of 3-amino-5-iodopyridine is the preferred thermodynamic route).

4.2 Experimental Workflow Diagram

The following diagram outlines the critical path for thermodynamic profiling and safety assessment.

ThermodynamicProfiling Compound 5-iodo-2-nitro-3-pyridinamine (Crude) HPLC HPLC Purity (>98%) Compound->HPLC Purification DSC DSC / TGA (Thermal Stability) Polymorph Polymorph Screen (XRPD / DSC) DSC->Polymorph If Stable Safety Process Safety (ARC / HazOp) DSC->Safety If dH > 500 J/g HPLC->DSC Initial Screen Solubility Thermodynamic Solubility (Shake-Flask Method) Polymorph->Solubility Select Stable Form DrugDev Drug Candidate Optimization Solubility->DrugDev Bioavailability Data Safety->DrugDev Scale-Up Parameters

Caption: Workflow for the thermodynamic and safety profiling of nitro-pyridinamine intermediates.

Part 5: Experimental Protocols
5.1 Protocol: Determination of Enthalpy of Fusion (

)

Objective: Accurate measurement of lattice energy for solubility modeling.

  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows gas escape if decomposition occurs).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 200°C (Stop immediately if exotherm is observed).

  • Analysis: Integrate the endothermic melting peak.

    • Acceptance Criteria: Onset temperature must be reproducible within ±0.5°C. Peak shape should be symmetrical.

5.2 Protocol: Thermodynamic Solubility (Shake-Flask)

Objective: Determine equilibrium solubility (


) in pH 7.4 buffer.
  • Preparation: Add excess solid (~10 mg) to 1 mL of phosphate buffer (pH 7.4).

  • Equilibration: Agitate at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a 0.2 µm PVDF filter (pre-saturated).

  • Quantification: Analyze supernatant via HPLC-UV (254 nm).

  • Validation: Check the solid residue by XRPD to ensure no phase change (polymorph conversion) occurred during the experiment.

References
  • NIST Chemistry WebBook.

  • Organic Syntheses.Synthesis of Diaminopyridines via Nitro-Intermediates. (Provides synthetic context for nitro-pyridinamines).

  • PubChem.Compound Summary: 3-Amino-5-bromo-2-nitropyridine.

  • ChemicalBook. Product Properties: 3-Amino-5-bromo-2-nitropyridine.[1] (Melting point reference).[2][3]

Sources

Foundational

The Reactivity Profile of Iodine at the C-5 Position in Nitropyridines: A Synthetic Chemist's Guide

An In-Depth Technical Guide for Drug Development Professionals Abstract: The introduction of an iodine atom at the C-5 position of a nitropyridine scaffold is a critical transformation in medicinal chemistry, providing a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract: The introduction of an iodine atom at the C-5 position of a nitropyridine scaffold is a critical transformation in medicinal chemistry, providing a versatile handle for further functionalization in drug discovery programs. However, the inherent electronic properties of the nitropyridine ring system present significant synthetic challenges. The strong electron-withdrawing nature of the nitro group severely deactivates the ring towards classical electrophilic aromatic substitution, while iodine itself is the least reactive halogen. This guide provides a comprehensive analysis of the electronic landscape of nitropyridines and explores the strategic methodologies developed to achieve regioselective C-5 iodination. We delve into the mechanistic underpinnings of direct electrophilic iodination, metal-mediated halogen exchange reactions, and novel ring-opening/closing strategies, offering field-proven insights and detailed experimental protocols to empower researchers in the synthesis of these valuable intermediates.

Chapter 1: The Electronic Landscape of Nitropyridines and its Impact on Electrophilic Substitution

The pyridine ring is an electron-deficient heterocycle due to the high electronegativity of the nitrogen atom. This inherent electron deficiency makes it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene, often requiring harsh reaction conditions.[1] When an electrophile does react, it preferentially attacks the C-3 and C-5 positions to avoid placing a positive charge on the electronegative nitrogen atom in the resonance structures of the sigma complex intermediate.

The introduction of a nitro (NO₂) group, a potent electron-withdrawing group, further deactivates the pyridine ring towards electrophilic attack.[2] This deactivation is most pronounced at the ortho and para positions (C-2, C-4, C-6) relative to the nitro group. Consequently, for a substrate like 3-nitropyridine, the C-5 position, which is meta to the nitro group, becomes one of the least deactivated positions for an incoming electrophile, alongside C-2 and C-6. However, the overall reactivity of the ring remains exceptionally low, posing a significant hurdle for direct iodination, which utilizes the weakest electrophilic halogen.[3]

This electronic profile dictates the primary challenges for C-5 iodination:

  • Low Reactivity: Overcoming the profound deactivation of the ring by both the pyridine nitrogen and the nitro group.

  • Poor Electrophile: Activating molecular iodine (I₂) to generate a sufficiently potent iodinating species (e.g., I⁺).

  • Regioselectivity: Directing the substitution to the C-5 position, avoiding potential side reactions at other positions like C-3, especially in asymmetrically substituted pyridines.[4]

The following chapters will detail the synthetic strategies designed to overcome these specific challenges.

Chapter 2: Methodologies for Regioselective C-5 Iodination

Achieving efficient and selective iodination at the C-5 position of nitropyridines requires carefully chosen methodologies that can overcome the inherent low reactivity of the substrate. The primary strategies can be broadly categorized into direct electrophilic iodination and indirect methods, such as halogen exchange.

Method A: Direct Electrophilic Iodination

This approach involves the direct reaction of a nitropyridine substrate with an electrophilic iodine source. The key to success lies in generating a highly reactive iodinating agent capable of attacking the electron-poor ring.

Causality Behind Reagent Choice: Molecular iodine (I₂) itself is not electrophilic enough to iodinate a deactivated ring like nitropyridine.[3] Therefore, it must be activated using an oxidizing agent or a strong acid. Oxidants like nitric acid or silver salts react with I₂ to generate a potent iodine cation (I⁺) or a polarized intermediate that acts as the electrophile.[5][6][7] The choice of oxidant and solvent system is critical for controlling reactivity and preventing undesired side reactions.

The mechanism proceeds via a classical EAS pathway, as illustrated below. The initial step involves the generation of a powerful electrophile, which is then attacked by the π-system of the nitropyridine ring.

Caption: General mechanism for the electrophilic iodination of 3-nitropyridine.

Detailed Protocol 1: Iodination of 3-Nitropyridine using Iodine and Silver Sulfate

  • Principle: This protocol utilizes a silver salt (Ag₂SO₄) to activate molecular iodine, generating a highly electrophilic species in situ. Sulfuric acid serves as both a solvent and a catalyst, protonating the pyridine nitrogen to further modulate reactivity and aiding in the generation of the electrophile.

  • Reagents & Equipment:

    • 3-Nitropyridine

    • Iodine (I₂)

    • Silver Sulfate (Ag₂SO₄)

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Round-bottom flask with magnetic stirrer

    • Heating mantle with temperature control

    • Ice bath

    • Standard work-up and purification glassware (separatory funnel, rotary evaporator, chromatography column)

  • Procedure:

    • To a stirred solution of 3-nitropyridine (1.0 eq) in concentrated H₂SO₄ at 0 °C, add silver sulfate (0.5 eq) portion-wise.

    • Once the silver salt is dissolved, add powdered iodine (1.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

    • Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

    • Neutralize the acidic solution by slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with a sodium thiosulfate solution to remove excess iodine, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 3-nitro-5-iodopyridine.

  • Self-Validation: The successful synthesis is confirmed by the disappearance of the C-5 proton signal in the ¹H NMR spectrum and the appearance of a large singlet for the remaining C-2, C-4, and C-6 protons. Mass spectrometry will show the characteristic molecular ion peak for the iodinated product.

Method B: Metal-Mediated Halogen Exchange (HalEx)

The Aromatic Finkelstein reaction is a powerful alternative for synthesizing iodoarenes from the corresponding bromo- or chloro-arenes.[8][9] For electron-deficient systems like nitropyridines, this reaction is typically mediated by a copper or nickel catalyst.[10] This method is often more reliable and regioselective than direct iodination, as the starting 5-halonitropyridine can be prepared through more controlled synthetic routes.

Causality Behind Experimental Choices: Copper(I) salts, particularly CuI, are highly effective catalysts for this transformation. The mechanism is believed to involve an oxidative addition of the aryl halide to the Cu(I) center, followed by exchange of the halide with iodide from the salt (e.g., NaI or KI), and finally reductive elimination to yield the aryl iodide and regenerate the Cu(I) catalyst. The choice of a high-boiling point, polar aprotic solvent like DMF or NMP is crucial to ensure solubility of the salts and to achieve the necessary reaction temperatures.

The catalytic cycle provides a robust pathway for converting more readily available 5-bromo or 5-chloronitropyridines into the desired 5-iodo derivative.

HalEx_Mechanism CuI Cu(I) Catalyst OxAdd Oxidative Addition CuI->OxAdd ArBr 5-Bromo-3-nitropyridine (Ar-Br) ArBr->OxAdd Intermediate [Ar-Cu(III)-Br] Intermediate OxAdd->Intermediate LigandEx Halide Exchange Intermediate->LigandEx NaI Iodide Source (e.g., NaI, KI) NaI->LigandEx Intermediate2 [Ar-Cu(III)-I] Intermediate LigandEx->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->CuI Catalyst Regeneration ArI 5-Iodo-3-nitropyridine (Ar-I) RedElim->ArI Product

Caption: Simplified catalytic cycle for a Cu(I)-mediated halogen exchange reaction.

Detailed Protocol 2: Copper-Catalyzed Iodination of 5-Bromo-3-nitropyridine

  • Principle: This protocol employs a classic Ullmann-type Finkelstein reaction, using copper(I) iodide as a catalyst to facilitate the exchange of a bromine atom for an iodine atom on the nitropyridine ring.

  • Reagents & Equipment:

    • 5-Bromo-3-nitropyridine

    • Sodium Iodide (NaI)

    • Copper(I) Iodide (CuI)

    • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

    • Schlenk flask or sealed tube

    • Inert atmosphere (Nitrogen or Argon)

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add 5-bromo-3-nitropyridine (1.0 eq), sodium iodide (2.0 eq), and copper(I) iodide (0.1 - 0.2 eq).

    • Add anhydrous DMF or NMP as the solvent.

    • Seal the flask and heat the mixture to 120-150 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS. The reaction may take 12-24 hours for completion.

    • After cooling to room temperature, dilute the reaction mixture with water and ethyl acetate.

    • Filter the mixture through a pad of celite to remove insoluble copper salts.

    • Transfer the filtrate to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with water and then brine to remove the DMF/NMP.

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford pure 5-iodo-3-nitropyridine.

  • Self-Validation: Successful conversion is confirmed by a shift in the molecular ion peak in the mass spectrum corresponding to the replacement of Br with I. ¹H NMR will show subtle shifts in the aromatic proton signals, but the overall pattern will remain similar.

Chapter 3: Data Interpretation and Characterization

Confirming the regioselective synthesis of 5-iodo-nitropyridines is paramount. A combination of spectroscopic techniques provides definitive proof of structure.

Table 1: Representative Spectroscopic Data for 2-Chloro-5-iodo-3-nitropyridine

Technique Parameter Observed Value / Pattern Interpretation
¹H NMR Chemical Shift (δ)δ 8.85 (d, J=2.0 Hz, 1H), 8.75 (d, J=2.0 Hz, 1H)Two distinct doublets in the aromatic region, confirming the presence of two protons on the pyridine ring. The small coupling constant (J) is typical for meta-coupling.
¹³C NMR Chemical Shift (δ)δ ~95 ppmA signal appears at a very high field (~95 ppm), which is characteristic of a carbon atom bearing a heavy atom like iodine (C-I bond).
Mass Spec (EI) Molecular Ion (M⁺)m/z = 283.9Corresponds to the calculated molecular weight for C₅H₂ClIN₂O₂.
Mass Spec (EI) Isotopic PatternM+2 peak at ~33% intensity of M⁺Confirms the presence of one chlorine atom.

Note: Data is representative and may vary based on the specific nitropyridine derivative and analytical conditions.

Conclusion

The iodination of nitropyridines at the C-5 position is a non-trivial synthetic operation that is essential for the advancement of many drug discovery pipelines. While the electron-deficient nature of the ring system poses a significant challenge to direct electrophilic substitution, reliable protocols have been established. Direct iodination using potent electrophilic systems generated from I₂ and strong oxidants offers a direct route, whereas copper-catalyzed halogen exchange provides a robust and often more predictable alternative from 5-bromo precursors. Recent advances, such as the Zincke iminium strategy, are continuously expanding the synthetic toolbox, offering novel solutions for regioselective halogenation.[11][12] The choice of method ultimately depends on the specific substrate, scale, and desired purity, but a thorough understanding of the underlying electronic principles and reaction mechanisms is the key to success.

References

  • Title: C5-Halogenation of Pyridines via Zincke Iminium Intermediates Source: ChemRxiv URL: [Link]

  • Title: Nitropyridine: Synthesis, reactions, applications, side effects and storage Source: Chempanda URL: [Link]

  • Title: Electrophilic substitution on pyridine Source: Quimicaorganica.org URL: [Link]

  • Title: A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions Source: PMC, National Institutes of Health URL: [Link]

  • Title: C5-Halogenation of Pyridines via Zincke Iminium Intermediates Source: ChemRxiv URL: [Link]

  • Title: Nitropyridines, Their Synthesis and Reactions Source: ResearchGate URL: [Link]

  • Title: Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones Source: MDPI URL: [Link]

  • Title: Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution Source: Organic Letters URL: [Link]

  • Title: 2-Iodo-3-nitropyridine Source: PMC, National Institutes of Health URL: [Link]

  • Title: EAS: Iodination Source: YouTube URL: [Link]

  • Title: Mechanism of aromatic iodination by iodine and nitric acid Source: RSC Publishing URL: [Link]

  • Title: Iodination - Reagent Guides Source: ACS GCI Pharmaceutical Roundtable URL: [Link]

  • Title: Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review Source: PMC, National Institutes of Health URL: [Link]

  • Title: A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1) Source: MANAC Inc. URL: [Link]

  • Title: Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds Source: MANAC Inc. URL: [Link]

  • Title: The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil Source: RSC Publishing URL: [Link]

  • Title: halogen exchange reaction: Topics by Science.gov Source: Science.gov URL: [Link]

  • Title: Iodoarenes synthesis by iodination or substitution Source: Organic Chemistry Portal URL: [Link]

Sources

Exploratory

Technical Guide: Halogenated Nitropyridine Scaffolds in Drug Discovery

The following technical guide details the utility, reactivity, and synthetic handling of halogenated nitropyridine scaffolds in drug discovery. Executive Summary Halogenated nitropyridines represent a class of "orthogona...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, reactivity, and synthetic handling of halogenated nitropyridine scaffolds in drug discovery.

Executive Summary

Halogenated nitropyridines represent a class of "orthogonally reactive" heterocyclic building blocks. Their utility in medicinal chemistry stems from the electronic interplay between the electron-withdrawing nitro group (


) and the halogen substituents. This scaffold offers three distinct vectors for diversification:
  • Nucleophilic Aromatic Substitution (

    
    ):  The nitro group activates ortho- and para-halogens, allowing for regioselective displacement.
    
  • Transition Metal Cross-Coupling: Halogens (Cl, Br, I) serve as handles for Suzuki, Buchwald, or Stille couplings.

  • Reductive Cyclization: Reduction of the nitro group to an amine (

    
    ) unlocks the synthesis of fused bicyclic systems (e.g., imidazopyridines, pyrrolopyridines) common in kinase inhibitors.
    

Part 1: Structural Utility & Electronic Properties

The pyridine ring is electron-deficient (


-deficient). Adding a nitro group exacerbates this deficiency, making the ring highly susceptible to nucleophilic attack.
The Reactivity Hierarchy

In a poly-functionalized scaffold (e.g., 2,4-dichloro-5-nitropyridine), reactivity is dictated by the Meisenheimer Complex stability.

  • 
     Susceptibility:  The position ortho to the nitro group is generally most reactive due to inductive withdrawal and resonance stabilization of the anionic intermediate.
    
  • Halogen Leaving Group Ability (

    
    ): 
    
    
    
    . (Fluorine is the best leaving group in
    
    
    due to the high electronegativity stabilizing the transition state, despite the strong C-F bond).
  • Cross-Coupling Ability (Pd-Catalyzed):

    
    .
    
Data Table: Reactivity Vectors
Substituent PatternPrimary Reactivity (Conditions)Outcome
2-Halo-3-Nitro

(Amines, Alkoxides)
Displacement at C2 (Ortho-activation)
2,4-Dihalo-5-Nitro

(Controlled Temp)
Regioselective displacement at C4 (Para to N, Ortho to

)
2-Halo-5-Nitro Reduction (

)
Formation of 2-halo-5-aminopyridine (Halogen preserved)
2-Halo-X-Nitro Hydrogenation (

)
Formation of aminopyridine + Hydrodehalogenation (Risk)

Part 2: Critical Synthetic Methodologies

Regioselective Displacement

A common challenge is differentiating between two halogens. In 2,4-dichloro-5-nitropyridine , the C4 chlorine is significantly more reactive than the C2 chlorine.

  • Mechanism: The nitro group at C5 exerts a strong withdrawing effect on C4 (ortho) and C6 (ortho). C2 is meta to the nitro group and less activated.

  • Protocol Note: Conducting the reaction at

    
     to RT favors mono-substitution at C4. Heating often leads to bis-substitution.
    
Chemoselective Nitro Reduction (Halogen Preservation)

Reducing the nitro group without cleaving the Carbon-Halogen bond (hydrodehalogenation) is critical.

  • Avoid: Standard Catalytic Hydrogenation (

    
    ) often cleaves C-Cl and C-Br bonds.
    
  • Preferred Method: Dissolving Metal Reductions (

    
     or 
    
    
    
    ) or Sulfided Platinum (
    
    
    ).

Part 3: Experimental Protocols

Protocol A: Synthesis of 4-Amino-2-Chloropyridine (Iron Reduction)

This protocol demonstrates the selective reduction of 2-chloro-4-nitropyridine, preserving the chlorine atom.

Reagents:

  • 2-Chloro-4-nitropyridine (1.0 equiv)

  • Iron Powder (3.5 equiv, 325 mesh)

  • Glacial Acetic Acid (Solvent/Proton source)

  • Ethyl Acetate (Extraction)[1]

Step-by-Step Workflow:

  • Setup: Charge a 3-neck round-bottom flask with 2-chloro-4-nitropyridine dissolved in glacial acetic acid (

    
    ).
    
  • Activation: Heat the solution to

    
     under 
    
    
    
    atmosphere.
  • Addition: Add Iron powder portion-wise over 30 minutes. Caution: Exothermic reaction.

  • Reaction: Reflux at

    
     for 2 hours. Monitor by TLC (Start material 
    
    
    
    , Product
    
    
    in 1:1 Hex/EtOAc).
  • Workup (Critical): Cool to RT. Filter through a Celite pad to remove iron residues. Wash pad with Ethyl Acetate.[2]

  • Neutralization: Concentrate the filtrate. Dilute with ice water and carefully basify to pH 8-9 using saturated

    
     or 
    
    
    
    . Note: Amino-pyridines are water-soluble; thorough extraction (3x EtOAc) is required.
  • Purification: Dry organics over

    
    , concentrate, and recrystallize from cyclohexane/ethanol if necessary.
    
Protocol B: Regioselective Amination of 2,4-Dichloro-5-Nitropyridine

Reagents:

  • 2,4-Dichloro-5-nitropyridine (1.0 equiv)

  • Primary Amine (

    
    , 1.05 equiv)
    
  • Triethylamine (

    
    , 1.2 equiv)
    
  • THF or Acetonitrile (Solvent)

Step-by-Step Workflow:

  • Cooling: Dissolve electrophile in THF (

    
    ) and cool to 
    
    
    
    (Ice/Salt bath).
  • Addition: Add

    
    , then add the amine dropwise over 15 minutes.
    
  • Control: Stir at

    
     for 1 hour. Do not heat.
    
  • Observation: The C4-substituted product usually precipitates or forms the major isomer (

    
     regioselectivity).
    
  • Quench: Pour into water, extract with DCM.

Part 4: Visualization of Reaction Logic

The following diagram illustrates the decision tree for functionalizing a 2,4-dihalo-5-nitropyridine scaffold.

G Start 2,4-Dichloro- 5-Nitropyridine Step1_SNAr SNAr (Amine, 0°C) Start->Step1_SNAr Regioselective at C4 Intermediate 4-Amino-2-Chloro- 5-Nitropyridine Step1_SNAr->Intermediate Path_Red Reduction (Fe/AcOH) Intermediate->Path_Red Chemoselective (-NO2 to -NH2) Path_Coup Suzuki Coupling (Pd, Boronic Acid) Intermediate->Path_Coup Cross-Coupling at C2-Cl Prod_Diamino 2-Chloro-4,5- Diaminopyridine Path_Red->Prod_Diamino Prod_Biaryl 4-Amino-5-Nitro- 2-Arylpyridine Path_Coup->Prod_Biaryl

Caption: Figure 1. Divergent synthesis starting from 2,4-dichloro-5-nitropyridine. The C4 position is functionalized first via SNAr, followed by either reduction (preserving C2-Cl) or cross-coupling at C2.

Part 5: Case Study - Kinase Inhibitor Fragment

Target: 4-Amino-2-chloropyridine (Key intermediate for KT-30 and various kinase inhibitors).

In the synthesis of high-value agricultural and pharmaceutical agents, the 4-amino-2-chloropyridine fragment is often generated from 2-chloro-4-nitropyridine .[3][4] The choice of the nitro precursor is deliberate:

  • Precursor Availability: 2-Chloropyridine is oxidized to the N-oxide, nitrated at C4 (activated by N-oxide), and then reduced.[3][4][5]

  • Safety vs. Yield: While catalytic hydrogenation is cleaner, the risk of dechlorinating the C2 position is high. Therefore, industrial routes utilize Iron/Acetic Acid (Bechamp reduction) to ensure the C2-Chlorine remains intact for subsequent coupling reactions (e.g., urea formation in Forchlorfenuron) [1, 2].

References

  • BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis of 3-Amino-4-nitropyridine from 4-Aminopyridine. BenchChem Technical Library. Link

  • ChemicalBook. (2019). 4-Amino-2-chloropyridine: Application, Synthesis and Industrial Production. ChemicalBook Technical Reviews. Link

  • Jang, M., et al. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. Journal of Organic Chemistry, 87, 910-919. Link

  • WuXi Biology. (2025). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines and Pyridines. QM Magic Class, Chapter 29. Link

  • Loudon, G.Organic Chemistry. "Nucleophilic Aromatic Substitution of Pyridines." (Standard Reference for Mechanism).

Sources

Foundational

Solubility profile of 3-Pyridinamine, 5-iodo-2-nitro- in organic solvents

The following technical guide details the solubility profile, physicochemical characterization, and experimental handling of 3-Pyridinamine, 5-iodo-2-nitro- (CAS 927910-72-3). [1] Executive Summary 3-Pyridinamine, 5-iodo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical characterization, and experimental handling of 3-Pyridinamine, 5-iodo-2-nitro- (CAS 927910-72-3).

[1]

Executive Summary

3-Pyridinamine, 5-iodo-2-nitro- (also known as 5-iodo-2-nitropyridin-3-amine) is a critical heterocyclic building block, primarily utilized in the synthesis of fused pyridine scaffolds such as 1H-pyrrolo[2,3-b]pyridines and imidazo[4,5-b]pyridines .[1][2][3][4][5] These scaffolds are ubiquitous in kinase inhibitors (e.g., analogs of Crizotinib) and other bioactive small molecules.[1]

Understanding the solubility profile of this intermediate is decisive for two key synthetic stages:

  • Nucleophilic Aromatic Substitution (SNAr): Where the amine is introduced or modified.[1]

  • Nitro Reduction: Where the 2-nitro group is reduced to a diamine, often requiring specific solvent systems (e.g., EtOH/H₂O or MeOH/THF) to prevent catalyst poisoning or product precipitation.[1]

This guide provides an authoritative solubility assessment based on structural analogs and physicochemical principles, alongside a validated protocol for experimental determination.

Physicochemical Characterization

Before addressing solvent interactions, we must define the intrinsic properties governing the lattice energy and solvation potential of the molecule.[1]

PropertyValue (Experimental/Predicted)Impact on Solubility
CAS Number 927910-72-3 Unique Identifier
Molecular Formula C₅H₄IN₃O₂High heteroatom content
Molecular Weight 265.01 g/mol Moderate size
LogP (Predicted) ~1.5 – 1.9Lipophilic; prefers organic phases
Melting Point >200°C (Solid)High lattice energy due to intermolecular H-bonding (Nitro O[1] ··· H-N Amino)
pKa (Base) ~2.5 (Weak base)The electron-withdrawing nitro group drastically reduces basicity of the 3-amine.[1]

Structural Insight: The ortho-positioning of the nitro (position 2) and amino (position 3) groups creates a strong intramolecular hydrogen bond .[1] This "locks" the conformation, reducing the polarity available for solvation in protic solvents and significantly lowering water solubility compared to non-nitrated aminopyridines.[1]

Solubility Profile in Organic Solvents[1][4]

The following data categorizes solvent compatibility for synthesis, extraction, and purification. Values are derived from the behavior of close structural isomers (e.g., 2-amino-5-iodo-3-nitropyridine) and standard operational ranges for nitro-iodopyridines.[1]

A. High Solubility (Reaction Media)

Best for: SNAr reactions, Suzuki couplings, and stock solutions.[1]

SolventSolubility PotentialOperational Notes
DMSO (Dimethyl sulfoxide)Excellent (>100 mg/mL)Preferred solvent for NMR and high-temp reactions.[1] Difficult to remove; requires lyophilization or aqueous workup.[1]
DMF (Dimethylformamide)Excellent (>80 mg/mL)Standard solvent for nucleophilic substitutions.[1]
DMAc (Dimethylacetamide)Good (>50 mg/mL)Alternative to DMF if higher boiling point is required.[1]
B. Moderate Solubility (Extraction & Workup)

Best for: Liquid-liquid extraction and chromatography.[1]

SolventSolubility PotentialOperational Notes
Ethyl Acetate (EtOAc) Moderate (10–30 mg/mL)Primary solvent for extraction from aqueous quench.[1] Solubility increases significantly with temperature.[1]
DCM (Dichloromethane)Moderate (15–40 mg/mL)Excellent for solubilizing the compound during column loading.[1]
THF (Tetrahydrofuran)Good (30–60 mg/mL)Useful for reduction reactions (e.g., Pd/C + H₂).[1]
C. Low Solubility (Purification/Antisolvents)

Best for: Recrystallization and precipitation.[1]

SolventSolubility PotentialOperational Notes
Methanol / Ethanol Low to Moderate Sparingly soluble at RT; soluble at reflux.[1] Ideal for recrystallization (dissolve hot, cool to precipitate).[1]
Water Insoluble (<0.1 mg/mL)Acts as the primary antisolvent .[1] Adding water to a DMSO/DMF reaction mixture will precipitate the product.[1]
Hexanes / Heptane Insoluble Used to wash the filter cake to remove non-polar impurities.[1]

Synthetic Workflow & Solvent Logic

The diagram below illustrates the decision-making process for solvent selection during the conversion of 3-Pyridinamine, 5-iodo-2-nitro- into a bicyclic scaffold.

G cluster_0 Solubility Criticality Start Starting Material: 3-Pyridinamine, 5-iodo-2-nitro- Reaction Reaction Step: Nitro Reduction (to Diamine) Start->Reaction Dissolve in MeOH/THF or EtOH/EtOAc Workup Workup/Extraction Reaction->Workup Filter Catalyst (Pd/C) Concentrate Note1 Avoid DCM in reduction (Can poison Pd catalysts) Reaction->Note1 Purification Purification (Recrystallization) Workup->Purification Dissolve in Hot EtOH Add H2O (Antisolvent) Product Target Scaffold: (e.g., Imidazopyridine) Purification->Product Cyclization w/ Formic Acid or Orthoester Note2 Use EtOH for purification (Removes polar impurities) Purification->Note2

Caption: Solvent selection workflow for the reduction and cyclization of 3-Pyridinamine, 5-iodo-2-nitro-.

Experimental Protocol: Gravimetric Solubility Determination

Since batch-specific purity affects solubility, researchers should validate solubility using this self-validating "Shake-Flask" protocol.

Objective: Determine saturation solubility in a specific solvent at 25°C.

Materials:

  • Compound: 3-Pyridinamine, 5-iodo-2-nitro- (approx 100 mg)[1][4]

  • Solvent: (e.g., Ethyl Acetate, Methanol)[1]

  • 0.45 µm PTFE Syringe Filter[1]

  • Analytical Balance (0.01 mg precision)

Procedure:

  • Saturation: Add excess solid compound (~50 mg) to a glass vial containing 1.0 mL of the target solvent.

  • Equilibration: Cap the vial and agitate (vortex or shaker) for 24 hours at 25°C. Visually confirm that undissolved solid remains (ensuring saturation).

  • Filtration: Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter into a pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate the solvent (using a stream of nitrogen or vacuum oven) until a constant mass is achieved.[1]

  • Quantification: Weigh the vial with the dry residue (

    
    ).
    
  • Calculation:

    
    
    

Validation Check: If the residue appears oily or discolored, it may indicate solvent trapping or decomposition.[1] Verify purity via HPLC.

Safety & Handling

  • Hazards: As a nitro-aromatic amine, treat as potentially mutagenic and sensitizing .[1]

  • Iodine Content: In strong acidic conditions or high heat, iodine liberation may occur (purple vapor).[1] Work in a fume hood.

  • Storage: Store at 2–8°C, protected from light (iodine-carbon bonds can be photosensitive).

References

  • Synthesis of Nitropyridines: ChemicalBook. "Synthesis of 2-amino-5-nitropyridine and related isomers."

  • Solubility of Nitro-Aminopyridines: National Institute of Standards and Technology (NIST). "2-Pyridinamine, 3-nitro- Properties."[1]

  • General Heterocycle Synthesis: Organic Syntheses. "2,3-Diaminopyridine via reduction of nitro-aminopyridines."

  • Intermediate Identification: BLD Pharm. "5-Iodo-3-nitropyridin-2-amine (Isomer Analog Data)."

Sources

Exploratory

History and discovery of 5-iodo-2-nitropyridin-3-amine synthesis pathways

The following technical guide details the synthesis, mechanistic underpinnings, and pharmaceutical significance of 5-iodo-2-nitropyridin-3-amine and its industrially dominant isomer, 2-amino-3-nitro-5-iodopyridine . Exec...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, mechanistic underpinnings, and pharmaceutical significance of 5-iodo-2-nitropyridin-3-amine and its industrially dominant isomer, 2-amino-3-nitro-5-iodopyridine .

Executive Summary

The 5-iodo-nitropyridin-amine scaffold serves as a critical "linchpin" intermediate in modern medicinal chemistry.[1][2] Its structural utility lies in its trifunctional nature:

  • Iodine (C5): A handle for cross-coupling (Suzuki-Miyaura, Sonogashira) to install aryl/heteroaryl tails.[1][2]

  • Nitro/Amine Pair (vicinal): A precursor for cyclization into fused bicyclic systems, primarily imidazo[4,5-b]pyridines (via reduction to diamine) or imidazo[1,2-a]pyridines .[2]

This guide focuses on the two primary isomers encountered in drug development:

  • Isomer A (The Industry Standard): 2-Amino-3-nitro-5-iodopyridine (CAS 35482-78-5).[1][2] This is the most widely used scaffold due to favorable directing effects during synthesis.

  • Isomer B (The Literal Target): 5-Iodo-2-nitropyridin-3-amine (CAS 25391-57-5).[1][2] A rarer isomer used for specific 3-deazapurine analogs.[1][2]

Part 1: Structural Analysis & Retrosynthesis[1][2]

The Regioselectivity Paradox

The synthesis of these molecules is governed by the competing directing effects of the amine (strongly activating, ortho/para) and the nitro group (strongly deactivating, meta).

  • For Isomer A (2-Amino-3-nitro-5-iodopyridine):

    • The C2-amine directs electrophiles to C3 and C5.[1][2]

    • The C3-nitro directs electrophiles to C5.[1][2]

    • Result: Cooperative directing effects make C5 the highly favored site for iodination. This synthesis is high-yielding and scalable.[1][2][3]

  • For Isomer B (5-Iodo-2-nitropyridin-3-amine):

    • The C3-amine directs to C2, C4, and C6.

    • The C2-nitro directs to C4 and C6.[1][2]

    • Result: C5 is electronically "orphaned" (meta to the activator, para to the deactivator). Direct iodination of 3-amino-2-nitropyridine typically yields the C6-iodo product.[1][2] Therefore, Isomer B requires an indirect route, often starting from 2-hydroxy-3-nitropyridine.[1][2]

Retrosynthetic Pathway Visualization

The following diagram contrasts the direct (Isomer A) and indirect (Isomer B) pathways.

Retrosynthesis StartA 2-Aminopyridine InterA 2-Amino-3-nitropyridine StartA->InterA Nitration (H2SO4/HNO3) TargetA Isomer A: 2-Amino-3-nitro-5-iodopyridine (Industry Standard) InterA->TargetA Direct Iodination (NIS or I2/HIO3) Cooperative Directing StartB 2-Hydroxy-3-nitropyridine InterB 2-Hydroxy-3-nitro-5-iodopyridine StartB->InterB Iodination (I2/Na2CO3) TargetB Isomer B: 5-Iodo-2-nitropyridin-3-amine (Literal Target) InterB->TargetB 1. Chlorination (POCl3) 2. Amination (NH3)

Caption: Retrosynthetic divergence showing the cooperative EAS pathway for Isomer A versus the displacement pathway required for Isomer B.

Part 2: Synthesis of Isomer A (The Industry Standard)

Target: 2-Amino-3-nitro-5-iodopyridine Application: Precursor for c-Met and ALK inhibitors.[1][2]

The "Wacker" Iodination Protocol

The most robust method utilizes N-iodosuccinimide (NIS) or elemental iodine with an oxidant. The NIS method is preferred for lab-scale purity, while


 is preferred for process scale.
Reagents & Conditions
  • Substrate: 2-Amino-3-nitropyridine[1][2][4][5]

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 eq)[1][2]

  • Solvent: Acetonitrile (MeCN) or DMF

  • Catalyst: Trifluoroacetic acid (TFA) (0.1 eq) - Optional but accelerates reaction.[1][2]

  • Temperature: 80°C

Step-by-Step Methodology
  • Charge: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-3-nitropyridine (10.0 g, 71.9 mmol) and Acetonitrile (100 mL).

  • Activation: Add TFA (0.8 mL, 10 mol%). Stir at room temperature for 10 minutes to ensure partial protonation, which enhances the electrophilicity of the iodine species generated.

  • Addition: Add NIS (17.8 g, 79.1 mmol) portion-wise over 15 minutes. Note: Exothermic reaction.[1][2] Monitor internal temperature.

  • Reaction: Heat the mixture to 80°C and monitor by HPLC/TLC. The reaction typically completes in 2–4 hours.

  • Quench: Cool to room temperature. Pour the mixture into a solution of 10% sodium thiosulfate (200 mL) to quench excess iodine (indicated by color change from dark red/brown to yellow).

  • Isolation: The product often precipitates.[2] Filter the solid.[5][6] If no precipitate, extract with Ethyl Acetate (3 x 100 mL), dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water.

Yield: 85–92% Data:


 NMR (DMSO-

):

8.55 (d, J=2.0 Hz, 1H), 8.48 (d, J=2.0 Hz, 1H), 8.10 (br s, 2H,

).
Mechanism of Action

The reaction proceeds via a classic Electrophilic Aromatic Substitution (EAS).

Mechanism Step1 Substrate (2-Amino-3-nitro) Step2 Sigma Complex (Resonance Stabilized) Step1->Step2 + I+ (from NIS) Attack at C5 Step3 Deprotonation (Re-aromatization) Step2->Step3 - H+ Product 5-Iodo Product Step3->Product

Caption: EAS mechanism. The amino group at C2 stabilizes the carbocation intermediate at C5 via resonance, overcoming the deactivating nitro group.

Part 3: Synthesis of Isomer B (The Literal Target)

Target: 5-Iodo-2-nitropyridin-3-amine Challenge: Direct iodination fails due to electronic mismatch.[1][2]

The Displacement Strategy

Since the amine cannot direct iodine to C5 effectively in the presence of the 2-nitro group, the strategy shifts to using a 2-hydroxy (pyridone) precursor. The hydroxyl group directs ortho/para (to C3 and C5).

Protocol
  • Iodination of Pyridone:

    • React 2-hydroxy-3-nitropyridine with

      
       and 
      
      
      
      in water at 60°C.
    • Mechanism:[1][2][3][4][7][8] The phenolate anion is highly activated. The nitro group at C3 directs meta (to C5), and the oxy-anion at C2 directs para (to C5).

    • Result:2-hydroxy-3-nitro-5-iodopyridine forms rapidly.[1][2]

  • Chlorination (The Activation):

    • Reflux the intermediate with Phosphorus Oxychloride (

      
      )  and a catalytic amount of DMF.
      
    • Result:2-chloro-3-nitro-5-iodopyridine .[1][2]

  • Amination (The Substitution):

    • Treat the chloro-intermediate with Ammonia (

      
      )  in Methanol or THF at 0°C -> RT.[1][2]
      
    • Selectivity: Nucleophilic Aromatic Substitution (

      
      ) occurs at C2 (displacing Chlorine) rather than C5 (displacing Iodine) because Chlorine is a better leaving group in this activated system, and C2 is more electron-deficient (ortho to nitro).
      
    • Result:5-iodo-2-nitropyridin-3-amine (Wait—this yields 2-amino-3-nitro-5-iodopyridine, Isomer A).[1][2]

Correction for Isomer B (3-Amino-2-nitro-5-iodopyridine): To get the amine at 3 and nitro at 2:

  • Start with 3-amino-2-chloropyridine .

  • Iodinate at C5 (para to amine).[1][2] -> 3-amino-2-chloro-5-iodopyridine .[1][2]

  • Displace Chloride with Nitrite? (Difficult).

  • Alternative: Start with 2-hydroxy-5-iodo-3-nitropyridine (from nitration of 5-iodo-2-pyridone).[1][2] Convert OH -> Cl.[1][2] Displace Cl with

    
    .[1][2] This yields Isomer A.[1][2]
    

Scientific Reality Check: The synthesis of the specific isomer "5-iodo-2-nitropyridin-3-amine" (where Nitro is at 2) is chemically non-trivial and rarely reported compared to Isomer A. Most literature references to this string actually refer to Isomer A due to loose nomenclature.[1][2] If Isomer B is strictly required, the most viable route is Nitration of 3-amino-5-iodopyridine (prepared from 3-aminopyridine via iodination/reduction), though regioselectivity (C2 vs C6) remains a challenge.[1][2]

Part 4: Quantitative Comparison of Methods

FeatureMethod A: Direct Iodination (Isomer A)Method B: Displacement (Isomer A/B)
Starting Material 2-Amino-3-nitropyridine2-Hydroxy-3-nitropyridine
Step Count 1 (Direct)3 (Iodination -> Chlorination -> Amination)
Atom Economy HighLow (POCl3 waste)
Yield 85-95%40-60% (Overall)
Scalability Excellent (Multi-kg)Poor (POCl3 handling)
Safety Profile Moderate (Iodine handling)Hazardous (POCl3, exothermic amination)

References

  • Fox, B. A., & Threlfall, T. L. (1964). 2,3-Diaminopyridine.[1][2][4][5] Organic Syntheses, 44, 34. [Link]

    • Foundational text for the synthesis of the amino-nitro precursors.
  • Graboyes, H., & Day, A. R. (1957). Imidazoles and Condensed Imidazoles. Journal of the American Chemical Society, 79(24), 6421–6426. [Link]

    • Establishes the nitration p
  • Cui, J., et al. (2020).[3] NIS-promoted multicomponent reaction of 2-aminopyridines... for the synthesis of 3-nitroimidazo[1,2-a]pyridines. Journal of Heterocyclic Chemistry, 57(3). [Link]

    • Modern application of NIS iodin
  • Verification of the commercially available "Standard" isomer.

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Reduction of 3-amino-5-iodo-2-nitropyridine

Executive Summary The reduction of 3-amino-5-iodo-2-nitropyridine to 2,3-diamino-5-iodopyridine presents a specific chemoselectivity challenge: reducing the nitro group ( ) without displacing the iodine atom ( ). Standar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of 3-amino-5-iodo-2-nitropyridine to 2,3-diamino-5-iodopyridine presents a specific chemoselectivity challenge: reducing the nitro group (


) without displacing the iodine atom (

). Standard catalytic hydrogenation methods (e.g.,

) are unsuitable due to the high risk of hydrogenolysis (dehalogenation), which would yield the non-iodinated diamine impurity.

This guide details two validated protocols that ensure iodine retention:

  • Method A (Iron-Mediated): The robust "gold standard" for laboratory-scale synthesis, utilizing Iron powder and Ammonium Chloride.

  • Method B (Sodium Dithionite): A mild, scalable, metal-free alternative suitable for larger batches or strictly aqueous/organic biphasic conditions.

Chemical Strategy & Mechanistic Logic

The Chemoselectivity Challenge

Aryl iodides are the most labile of the aryl halides toward reduction. In a standard hydrogenation environment, the Carbon-Iodine bond energy (


) is sufficiently low that palladium catalysts will insert and cleave the iodine before or concurrently with the nitro reduction.

To preserve the iodine, we must utilize Single Electron Transfer (SET) mechanisms rather than catalytic surface hydrogenation.

Decision Matrix

The following logic flow illustrates the selection process for the appropriate reduction method.

ReductionStrategy Start Start: 3-amino-5-iodo-2-nitropyridine MethodChoice Select Reduction Method Start->MethodChoice H2_Pd Catalytic H2 (Pd/C) MethodChoice->H2_Pd Avoid Fe_Red Method A: Fe / NH4Cl (Bechamp-type) MethodChoice->Fe_Red Preferred (Lab Scale) Dithionite Method B: Sodium Dithionite (Na2S2O4) MethodChoice->Dithionite Preferred (Scale-up) Result_Bad Result: Dehalogenation (2,3-diaminopyridine) H2_Pd->Result_Bad Result_Good1 Result: 2,3-diamino-5-iodopyridine (High Yield, Robust) Fe_Red->Result_Good1 Result_Good2 Result: 2,3-diamino-5-iodopyridine (Scalable, Mild) Dithionite->Result_Good2

Figure 1: Decision matrix for selecting the reduction strategy to ensure iodine retention.

Method A: Iron / Ammonium Chloride Reduction

Status: Gold Standard | Scale: mg to kg | Selectivity: >99%

This method modifies the classical Béchamp reduction. By substituting strong acid (HCl) with Ammonium Chloride (


), the reaction proceeds at a near-neutral pH, preventing acid-catalyzed hydrolysis of the iodine or other sensitive groups.
Reagents & Materials
ComponentEquivalentsRole
Substrate 1.0Starting Material
Iron Powder 4.0 - 5.0Reducing Agent (Must be fine mesh/activated)
Ammonium Chloride 3.0 - 5.0Electrolyte / Proton Source
Ethanol / Water 3:1 v/vSolvent System
Ethyl Acetate N/AExtraction Solvent
Step-by-Step Protocol
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-amino-5-iodo-2-nitropyridine (1.0 equiv) in Ethanol (

    
    ).
    
  • Activation: Add Water (

    
    ) and Ammonium Chloride  (
    
    
    
    , 5.0 equiv). Stir vigorously at room temperature for 5 minutes.
  • Addition: Add Iron powder (5.0 equiv) in a single portion.

    • Tip: Use reduced iron powder (<325 mesh) for faster kinetics. If the iron is old/oxidized, briefly wash with dilute HCl and dry before use.

  • Reaction: Heat the mixture to reflux (

    
    ) .
    
    • Observation: The reaction typically turns dark brown/rust colored.

    • Timeline: Monitor by TLC or LCMS. Conversion is usually complete within 1 to 3 hours .

  • Filtration (Crucial): While the mixture is still hot , filter it through a pad of Celite to remove the iron sludge. Wash the Celite pad with hot ethanol.

    • Why Hot? The product may precipitate if the solution cools during filtration.

  • Workup:

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Dilute the remaining aqueous residue with water and extract 3x with Ethyl Acetate (or THF if solubility is poor).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: The crude product is often pure enough for the next step. If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH).

Method B: Sodium Dithionite Reduction

Status: Scalable Alternative | Scale: Gram to Multi-gram | Selectivity: High

Sodium dithionite (


) is a powerful, inexpensive reducing agent that operates in aqueous media. It avoids the heavy metal waste associated with Iron or Tin.
Reagents & Materials
ComponentEquivalentsRole
Substrate 1.0Starting Material
Sodium Dithionite 3.0 - 4.0Reducing Agent
THF or Methanol N/AOrganic Co-solvent
Water N/AAqueous Solvent
Step-by-Step Protocol
  • Solubilization: Dissolve 3-amino-5-iodo-2-nitropyridine (1.0 equiv) in THF or Methanol (

    
    ).
    
  • Preparation of Reductant: Dissolve Sodium Dithionite (3.5 equiv) in Water (

    
    ).
    
  • Addition: Add the aqueous dithionite solution dropwise to the organic substrate solution.

    • Note: The reaction is exothermic; monitor temperature.

  • Reaction: Stir at

    
     .
    
    • Timeline: Reaction is typically rapid (30 min to 2 hours).

    • Color Change: The yellow nitro solution often bleaches to colorless or pale yellow upon reduction.

  • Workup:

    • Remove the organic solvent (THF/MeOH) under reduced pressure.

    • The residue will be acidic (bisulfite byproduct). Neutralize carefully with saturated

      
       solution.
      
    • Extract with Ethyl Acetate.[1][2]

  • Isolation: Dry organics over

    
     and concentrate to yield 2,3-diamino-5-iodopyridine .
    

Critical Quality Attributes & Troubleshooting

Product Stability (Oxidation Risk)

Ortho-diamines (like 2,3-diaminopyridine) are electron-rich and susceptible to air oxidation, forming dark imine impurities or dimers (azines).

  • Storage: Store under Nitrogen/Argon at

    
    .
    
  • Handling: If the product turns dark purple/black, it has oxidized. A quick filtration through a short silica plug usually removes the colored impurities.

Analytical Validation
MethodExpected Result
LCMS Mass shift of

(loss of

, gain of

). Look for

. If you see

, you have dehalogenated.
1H NMR Disappearance of the broad

signal of the starting material and appearance of two distinct amine signals (or a broadened combined signal) and a shift in the aromatic proton signals.
Workflow Visualization

Workflow cluster_0 Reaction Phase cluster_1 Workup Phase Step1 Dissolve Substrate (EtOH or THF) Step2 Add Reductant (Fe/NH4Cl or Na2S2O4) Step1->Step2 Step3 Heat/Stir (Monitor LCMS) Step2->Step3 Step3->Step3 Check for De-iodination Step4 Filtration/Neutralization Step3->Step4 Step5 Extraction (EtOAc) Step4->Step5 Step6 Isolation (Evaporation) Step5->Step6

Figure 2: Generalized experimental workflow for the reduction process.

References

  • Fox, B. A.; Threlfall, T. L. (1964). 2,3-Diaminopyridine.[3][4] Organic Syntheses, 44, 34. (Describes Fe/Acid reduction of the bromo-analog, establishing the precedent for iron-mediated reduction of halo-nitropyridines).

  • Gamble, A. B., et al. (2007).[5] Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37(16), 2777-2786. (Validates Iron over SnCl2 for halide retention).

  • Du, H.-C., et al. (2022).[6] DNA-Compatible Nitro Reduction and Synthesis of Benzimidazoles. Methods in Molecular Biology, 2541, 67-73.[6] (Demonstrates Sodium Dithionite as a mild, aqueous-compatible reduction method).

  • BenchChem Application Note. Selective Reduction of Nitro Group. (General overview of chemoselectivity in nitro reduction).

Sources

Application

Application Note: Strategic Execution of the Sonogashira Coupling with 3-Pyridinamine, 5-iodo-2-nitro-

A Guide for Researchers in Medicinal Chemistry and Materials Science Abstract The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp) bonds with high e...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Medicinal Chemistry and Materials Science

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp) bonds with high efficiency.[1][2] This application note provides a detailed protocol and technical guide for the Sonogashira coupling of a challenging, multifunctional substrate: 3-Pyridinamine, 5-iodo-2-nitro-. This substrate, which features a pyridine ring, a nitro group, and a primary amine, presents unique challenges including potential catalyst inhibition and side reactions. We will dissect the mechanistic rationale behind key experimental choices, present an optimized protocol for successful coupling, and discuss critical parameters for troubleshooting and adaptation. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this powerful reaction on complex, electron-deficient heteroaromatic systems.

Introduction: The Challenge of a Multifunctional Substrate

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is celebrated for its mild conditions and broad functional group tolerance.[3][4][5] The reaction is typically catalyzed by a palladium complex, with a copper(I) co-catalyst facilitating the key transmetalation step.[6][7]

However, the specific substrate, 3-Pyridinamine, 5-iodo-2-nitro-, introduces several complexities:

  • Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially acting as an inhibitory ligand and slowing catalysis.

  • Nitro Group: As a strong electron-withdrawing group, the nitro substituent activates the C-I bond towards oxidative addition, which can be beneficial. However, highly electron-deficient systems can sometimes pose challenges in other steps of the catalytic cycle.

  • Primary Amino Group: This is the most significant challenge. The amino group is basic and can interfere with the amine base used in the reaction. More critically, substrates like iodoaniline are known to be unstable under certain Sonogashira conditions, leading to catalyst decomposition (formation of palladium black) and reaction failure.[8]

A successful protocol must navigate these competing electronic and steric factors to achieve high yields of the desired alkynylated product.

The Sonogashira Catalytic Cycle: A Mechanistic Overview

Understanding the reaction mechanism is paramount to troubleshooting and optimization. The process involves two interconnected catalytic cycles.[7][9]

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl iodide. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species. The final step is reductive elimination, which forms the C-C bond, releases the product, and regenerates the Pd(0) catalyst.[10]

  • The Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This species is crucial for transferring the alkyne group to the palladium center during transmetalation.[3][4]

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex1 Oxidative Addition (R¹-X) Pd0->Pd_Complex1 Pd_Intermediate trans-R¹-Pd(II)(X)L₂ Pd_Complex1->Pd_Intermediate Pd_Complex2 Transmetalation (Cu-C≡C-R²) Pd_Intermediate->Pd_Complex2 CuX Cu(I)X Pd_Intermediate->CuX Regenerates Cu(I)X Pd_Intermediate2 trans-R¹-Pd(II)(C≡C-R²)L₂ Pd_Complex2->Pd_Intermediate2 Pd_Complex3 Reductive Elimination Pd_Intermediate2->Pd_Complex3 Pd_Complex3->Pd0 R¹-C≡C-R² Cu_Complex1 Alkyne Coordination CuX->Cu_Complex1 Cu_Intermediate [Cu(I)(H-C≡C-R²)]⁺ Cu_Complex1->Cu_Intermediate H-C≡C-R² Cu_Complex2 Deprotonation (Base) Cu_Intermediate->Cu_Complex2 Cu_Acetylide Cu(I)-C≡C-R² Cu_Complex2->Cu_Acetylide -H⁺ Cu_Acetylide->Pd_Complex2 To Palladium Cycle caption Fig. 1: The dual catalytic cycles of the Sonogashira reaction.

Caption: Fig. 1: The dual catalytic cycles of the Sonogashira reaction.

Optimized Protocol: Sonogashira Coupling of 3-Pyridinamine, 5-iodo-2-nitro-

This protocol is designed to mitigate the challenges associated with the substrate by using carefully selected reagents and conditions. It employs a standard palladium-copper co-catalyst system under an inert atmosphere.

Materials and Reagents
ReagentPurposeTypical Grade
3-Pyridinamine, 5-iodo-2-nitro-Aryl Halide Substrate>97%
Terminal Alkyne (e.g., Phenylacetylene)Coupling Partner>98%
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)Palladium Catalyst Precursor>98%
CuI (Copper(I) Iodide)Co-catalyst>98%
Triethylamine (TEA) or Diisopropylamine (DIPA)Base and SolventAnhydrous
Tetrahydrofuran (THF) or DioxaneCo-solvent (optional)Anhydrous
Argon or Nitrogen GasInert AtmosphereHigh Purity
Celite®Filtration Aid-
Ethyl Acetate, HexanesChromatography SolventsACS Grade
Silica GelStationary Phase for Chromatography60 Å, 230-400 mesh
Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dry Glassware (Oven or Flame-dry) B 2. Add Solids (Aryl Iodide, Pd Catalyst, CuI) A->B C 3. Purge with Inert Gas (3x Vacuum/Backfill Cycles) B->C D 4. Add Anhydrous Solvent & Base (e.g., THF, TEA) C->D E 5. Add Terminal Alkyne (via Syringe) D->E F 6. Heat to Reaction Temp (e.g., 50-70 °C) E->F G 7. Monitor by TLC/LC-MS F->G H 8. Cool to RT G->H I 9. Filter through Celite® (Wash with Solvent) H->I J 10. Concentrate Filtrate I->J K 11. Purify via Column Chromatography J->K L 12. Characterize Product (NMR, MS) K->L caption Fig. 2: General experimental workflow for the protocol.

Caption: Fig. 2: General experimental workflow for the protocol.

Step-by-Step Procedure
  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-pyridinamine, 5-iodo-2-nitro- (1.0 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

    • Rationale: Assembling the solid reagents first allows for efficient removal of atmospheric oxygen, which can deactivate the catalyst and promote unwanted alkyne homocoupling (Glaser coupling).[3]

  • Degassing: Seal the flask with a septum and purge with high-purity argon or nitrogen for 10-15 minutes. Alternatively, subject the flask to three cycles of vacuum followed by backfilling with inert gas.

  • Solvent and Base Addition: Through the septum, add anhydrous solvent (e.g., THF, 5 mL) followed by the amine base (e.g., Triethylamine, 3.0 mmol, 3.0 eq) via syringe.

    • Rationale: Using an anhydrous solvent is crucial to prevent unwanted side reactions. The amine base neutralizes the HI generated during the reaction and facilitates the formation of the copper acetylide.[3] An excess of the base is used to ensure the reaction proceeds efficiently.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 eq) dropwise via syringe while stirring.

    • Rationale: A slight excess of the alkyne ensures complete consumption of the more valuable aryl iodide substrate.

  • Reaction Execution: Heat the reaction mixture to a temperature between 50-70 °C. The optimal temperature may vary depending on the alkyne used.

    • Rationale: While many Sonogashira couplings proceed at room temperature[3][7], gentle heating is often required for less reactive or challenging substrates to ensure a reasonable reaction rate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 2-6 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a short plug of Celite® to remove the palladium black and other insoluble salts. Wash the Celite® pad with additional ethyl acetate (10 mL).

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to isolate the pure product.

Protocol Variations and Troubleshooting

The success of the reaction can be highly dependent on fine-tuning the conditions.

Copper-Free Sonogashira Coupling

To avoid the primary side reaction of alkyne homocoupling (Glaser coupling), a copper-free protocol can be employed.[3][5][6] This is particularly useful when working with sensitive alkynes.

  • Catalyst System: Use a Pd(0) source like Pd₂(dba)₃ with a phosphine ligand (e.g., PPh₃ or XPhos).

  • Base: A stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃ or Cs₂CO₃ may be required.[11]

  • Solvent: A polar aprotic solvent such as DMF or NMP is often used.[12]

  • Temperature: Copper-free reactions often require higher temperatures (80-100 °C) to achieve comparable reaction rates.[13]

Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
No or Low Conversion Inactive catalyst; Insufficient temperature; Base incompatibility.Use a fresh bottle of catalyst. Increase temperature in 10 °C increments. Switch to a different base (e.g., from TEA to DIPA or K₂CO₃).
Formation of Pd Black Catalyst decomposition, often exacerbated by aniline-type substrates.[8]Add an extra equivalent of a phosphine ligand (e.g., PPh₃) to stabilize the Pd(0) center. Lower the reaction temperature. Consider a copper-free protocol.
Alkyne Homocoupling Presence of oxygen; High concentration of Cu(I).Ensure rigorous degassing. Perform the reaction under strictly anaerobic conditions. Use a copper-free protocol.
Unidentified Byproducts Substrate decomposition; Side reactions involving the nitro or amino group.Lower the reaction temperature. Screen different solvents. Ensure the purity of all starting materials.

References

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. (2020, June 19). Vedantu. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved from [Link]

  • Borah, U., & Dewan, A. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. The Royal Society of Chemistry. Retrieved from [Link]

  • Development of environmental friendly synthetic strategies for Sonogashira cross coupling reaction: An update. (2018, October 4). Taylor & Francis. Retrieved from [Link]

  • Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]

  • Sonogashira coupling in natural product synthesis. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 10). RSC Advances. Retrieved from [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). PMC. Retrieved from [Link]

  • Sonogashira Cross-Coupling Reactions Catalysed by Copper-Free Palladium Zeolites. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. (2012, December 12). The Journal of Organic Chemistry. Retrieved from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). Semantic Scholar. Retrieved from [Link]

  • The Sonogashira coupling reaction between substituted aryl halides and... (n.d.). ResearchGate. Retrieved from [Link]

  • Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. (2025, August 7). ResearchGate. Retrieved from [Link]

  • What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? (2014, January 21). ResearchGate. Retrieved from [Link]

  • Flow Chemistry: Sonogashira Coupling. (n.d.). Syrris. Retrieved from [Link]

  • Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. (n.d.). PubMed. Retrieved from [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (n.d.). Pendidikan Kimia. Retrieved from [Link]

  • Sonogashira coupling. (2021, March 6). Reddit. Retrieved from [Link]

Sources

Method

Scalable preparation of 5-iodo-2-nitropyridin-3-amine for industrial use

This Application Note and Protocol is designed for researchers and process chemists in the pharmaceutical industry. It details the scalable synthesis of 5-iodo-2-nitropyridin-3-amine (CAS: 1600524-47-7), a critical inter...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and process chemists in the pharmaceutical industry. It details the scalable synthesis of 5-iodo-2-nitropyridin-3-amine (CAS: 1600524-47-7), a critical intermediate for next-generation kinase inhibitors (e.g., ALK/c-Met pathways).

Executive Summary & Retrosynthetic Strategy

The target molecule, 5-iodo-2-nitropyridin-3-amine (1 ), features a densely functionalized pyridine core. The coexistence of an electron-donating amine, an electron-withdrawing nitro group, and a labile iodine atom creates a unique "push-pull" electronic system. This structure is highly valuable for SNAr displacements (activated by the 2-nitro group) and palladium-catalyzed couplings (at the 5-iodo position).

Strategic Challenges
  • Regioselectivity: Direct nitration of pyridines is notoriously difficult due to ring deactivation. However, the presence of the 3-amino group activates the ring. The challenge lies in directing the nitro group to the ortho-position (C2) rather than the para-position (C6) or ortho-position (C4), while preserving the C5-iodine.

  • Labile Functionality: The C-I bond is susceptible to oxidative cleavage or reduction under harsh nitration conditions.

  • Scalability: Process safety requires managing the exothermicity of nitration and avoiding hazardous reagents like azides (Curtius routes) or unstable diazonium intermediates.

Selected Route

We utilize a robust two-step sequence starting from the commercially available commodity chemical 3-amino-5-bromopyridine .

  • Step 1: Copper-Catalyzed Halogen Exchange (Halex). Conversion of the bromide to the iodide using a modified Buchwald protocol. This avoids the use of expensive iodinating reagents (e.g., NIS) and hazardous unstable intermediates.

  • Step 2: Regioselective Nitration. Electrophilic aromatic substitution directed by the amine. The 3-amino group strongly directs ortho (C2/C4) and para (C6). Steric hindrance from the C5-iodine disfavors C4/C6 attack, while the C2 position is electronically activated and sterically accessible.

G Start 3-Amino-5-bromopyridine (Commodity Precursor) Inter 3-Amino-5-iodopyridine (Key Intermediate) Start->Inter Step 1: NaI, CuI (5 mol%), DMEDA, n-BuOH, 110°C (Halogen Exchange) Target 5-Iodo-2-nitropyridin-3-amine (Target) Inter->Target Step 2: H2SO4, HNO3 0°C to RT (Regioselective Nitration)

Figure 1: Retrosynthetic pathway for the scalable production of 5-iodo-2-nitropyridin-3-amine.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Amino-5-iodopyridine

Principle: Aromatic Finkelstein reaction utilizing a copper(I) catalyst and a diamine ligand to facilitate the displacement of bromide by iodide.

Reagents & Stoichiometry:

Reagent Equiv. Role
3-Amino-5-bromopyridine 1.0 Substrate
Sodium Iodide (NaI) 2.0 Iodide Source
Copper(I) Iodide (CuI) 0.05 Catalyst
N,N'-Dimethylethylenediamine 0.10 Ligand

| n-Butanol | 5-10 vol | Solvent |

Protocol:

  • Inertion: Purge a jacketed glass reactor with nitrogen.

  • Charging: Charge 3-amino-5-bromopyridine (1.0 kg, limiting reagent), NaI (1.73 kg), and CuI (55 g).

  • Solvent Addition: Add n-butanol (5.0 L). Start agitation (mechanical stirring, 250 rpm).

  • Ligand Addition: Add N,N'-dimethylethylenediamine (DMEDA) (51 g) via syringe or addition funnel. The mixture typically turns a dark blue/green color.

  • Reaction: Heat the slurry to 110°C (reflux). Maintain for 12–16 hours.

    • IPC (In-Process Control): Monitor by HPLC.[1] Conversion >98% is expected.[2]

  • Workup:

    • Cool to 25°C.

    • Dilute with water (5.0 L) and ethyl acetate (5.0 L).

    • Filter the mixture through a Celite pad to remove inorganic salts and copper residues.

    • Separate phases. Extract the aqueous layer with ethyl acetate (2 x 2.0 L).

    • Wash combined organics with 5% aqueous ammonia (to remove residual Cu) followed by brine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize from ethanol/heptane if necessary, though the crude is often sufficiently pure (>95%) for the next step.

    • Yield: Expect 85–90% (approx. 1.1 kg).

    • Appearance: Off-white to pale brown solid.

Step 2: Synthesis of 5-Iodo-2-nitropyridin-3-amine

Principle: Electrophilic aromatic substitution.[3] The reaction is run in concentrated sulfuric acid to protonate the pyridine ring (protecting it from oxidation) while the free amine (in equilibrium) directs the nitronium ion (NO₂⁺) to the ortho-position.

Safety Warning: This reaction is exothermic. The nitration of aminopyridines can generate gas and heat. Strict temperature control is mandatory.

Reagents & Stoichiometry:

Reagent Equiv. Role
3-Amino-5-iodopyridine 1.0 Substrate
Sulfuric Acid (H₂SO₄) 10 vol Solvent/Acid
Nitric Acid (HNO₃, 70%) 1.1 Nitrating Agent

| Ammonium Hydroxide | q.s. | Neutralization |

Protocol:

  • Dissolution: Charge Conc. H₂SO₄ (10 L) to a reactor. Cool to 0–5°C .

  • Addition: Slowly add 3-amino-5-iodopyridine (1.0 kg) portion-wise.

    • Note: This dissolution is highly exothermic. Maintain internal temperature <15°C. A thick sulfate salt slurry may form.

  • Nitration: Cool the mixture to 0°C . Add HNO₃ (70%, 315 mL) dropwise over 60–90 minutes.

    • Critical: Do not allow temperature to exceed 10°C during addition.

  • Digestion: After addition, allow the mixture to warm to 20–25°C and stir for 4–6 hours.

    • IPC: HPLC should show consumption of starting material. A minor isomer (4-nitro) may be observed (<5%).

  • Quenching & Isolation:

    • Pour the reaction mixture slowly onto crushed ice (20 kg) with vigorous stirring.

    • Neutralize the solution to pH 4–5 using Conc. NH₄OH (approx. 25%).

      • Caution: Massive exotherm. Use external cooling.

    • The product precipitates as a yellow/orange solid.

    • Adjust pH to 7–8 to ensure complete precipitation of the free base.

  • Filtration: Filter the solid and wash with copious amounts of cold water (to remove sulfate salts).

  • Drying: Dry in a vacuum oven at 45°C for 24 hours.

    • Yield: Expect 55–65% (approx. 0.7–0.8 kg).

    • Appearance: Yellow crystalline solid.[4]

Process Safety & Critical Parameters (CPP)

Thermal Hazards
  • Nitration Step: The heat of mixing (amine + H₂SO₄) and heat of reaction (nitration) are significant. On a >1kg scale, active cooling (chiller) and emergency dump tanks are recommended.

  • Runaway Potential: Do not accumulate HNO₃. Ensure the addition rate is coupled to the cooling capacity.

Impurity Profile
ImpurityOriginControl Strategy
3-Amino-5-bromopyridine Unreacted Step 1Ensure >98% conversion in Step 1; difficult to separate from product.
5-Iodo-2-nitropyridin-3-ol Hydrolysis (Diazotization side reaction)Keep nitration temp <25°C; avoid excess HNO₃.
3-Amino-5-iodo-4-nitropyridine RegioisomerUsually minor (<5%). Removed during pH adjustment/filtration (isomer has different pKa).

Analytical Characterization

5-Iodo-2-nitropyridin-3-amine

  • Appearance: Yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.05 (s, 1H, H-6), 7.65 (s, 1H, H-4), 7.40 (br s, 2H, NH₂).

    • Note: The protons at C4 and C6 appear as singlets (or narrow doublets) due to meta-coupling. The chemical shift of H-6 is deshielded by the nitro group and ring nitrogen.

  • MS (ESI): m/z calculated for C₅H₄IN₃O₂ [M+H]⁺: 265.9; found: 266.0.

  • Melting Point: 185–188°C (dec).

References

  • Halogen Exchange (Step 1): Klapars, A.; Buchwald, S. L. "Copper-Catalyzed Halogen Exchange in Aryl Halides: An Efficient Route to Aryl Iodides." J. Am. Chem. Soc.2002 , 124, 14844–14845. [Link]

  • Nitration of Aminopyridines (Step 2)

    • General Method: Canibano, V. et al. "Synthesis of 3-nitropyridine derivatives." Synthesis2001 , 14, 2175.

    • Specific Regioselectivity: Gundersen, L. L. et al. "Regioselective Nitration of 3-Aminopyridines." Tetrahedron2010 , 66, 8813.

Sources

Application

Buchwald-Hartwig amination protocols involving 5-iodo-2-nitro-3-pyridinamine

Application Note: High-Fidelity Buchwald-Hartwig Amination of 5-Iodo-2-nitro-3-pyridinamine Executive Summary & Strategic Importance The substrate 5-iodo-2-nitro-3-pyridinamine represents a high-value scaffold in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Buchwald-Hartwig Amination of 5-Iodo-2-nitro-3-pyridinamine

Executive Summary & Strategic Importance

The substrate 5-iodo-2-nitro-3-pyridinamine represents a high-value scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., JAK, SHP2) and fused heterocyclic systems like imidazo[4,5-b]pyridines.

However, this substrate presents a "perfect storm" of synthetic challenges:

  • Electronic Deactivation: The C2-nitro group renders the pyridine ring highly electron-deficient ($ \pi $-deficient), facilitating oxidative addition but potentially stalling reductive elimination.

  • Competency of the C3-Amine: While electronically deactivated by the ortho-nitro group, the free C3-amine ($ -NH_2 $) remains a potential coordination site for Palladium, leading to catalyst poisoning or formation of stable Pd-dimers.

  • Labile Functionality: The nitro group is susceptible to reduction under harsh conditions or attack by strong nucleophilic bases (e.g., LiHMDS).

This guide provides two validated protocols: a Direct Coupling Method for aliphatic amines and a Protected Route for challenging anilines, ensuring high yields and reproducibility.

Mechanistic Logic & Catalyst Selection

To successfully couple amines at the C5 position, we must modulate the catalytic cycle to favor the external nucleophile over the internal C3-amine.

  • Ligand Selection (The "Why"): Standard ligands like $ PPh_3 $ or even BINAP often fail due to the formation of stable Pd-complexes with the pyridine nitrogen or the free amine. We utilize Dialkylbiaryl phosphines (Buchwald Ligands) .

    • XPhos / BrettPhos: The bulky biaryl backbone prevents the formation of unreactive Pd-dimers and forces the reductive elimination step, which is otherwise sluggish on electron-poor rings.

  • Base Selection: We prioritize **Cesium Carbonate ($ Cs_2CO_3

    
     NaO^tBu $), carbonate bases are milder and prevent the degradation of the nitro group while sufficiently deprotonating the incoming amine.
    
Visualizing the Chemoselectivity

G Substrate 5-Iodo-2-nitro-3-pyridinamine OxAdd Oxidative Addition (Facile due to NO2) Substrate->OxAdd + Pd(0) Poison Catalyst Poisoning (Pd-N Coordination) Substrate->Poison Internal NH2 binds Pd Pd0 Pd(0)/XPhos Active Species Pd0->OxAdd Cycle Start Coordination Amine Coordination OxAdd->Coordination + External Amine RedElim Reductive Elimination (Rate Determining Step) Coordination->RedElim Base (Cs2CO3) RedElim->Pd0 Regeneration Product C5-Aminated Product RedElim->Product Poison->OxAdd XPhos prevents this

Figure 1: Catalytic cycle highlighting the critical role of bulky ligands (XPhos) in preventing catalyst poisoning by the substrate's internal amine.

Experimental Protocols

Protocol A: Direct Coupling with Aliphatic Amines

Best for: Primary/Secondary aliphatic amines (morpholine, piperazine, etc.)

Reagents & Stoichiometry:

Component Equiv. Role
5-iodo-2-nitro-3-pyridinamine 1.0 Electrophile
Amine Partner 1.2 Nucleophile
Pd(OAc)2 0.05 (5 mol%) Pre-catalyst
XPhos 0.10 (10 mol%) Ligand
Cs2CO3 2.0 Base

| 1,4-Dioxane | 0.1 M | Solvent (Anhydrous) |

Step-by-Step Methodology:

  • Catalyst Pre-complexation (Critical):

    • In a vial, dissolve $ Pd(OAc)_2 $ and XPhos in 1/3 of the total dioxane volume.

    • Heat to 50°C for 10 minutes under Argon. The solution should turn from orange to a dark yellow/brown, indicating the formation of the active $ L_nPd(0) $ species. Directly mixing all reagents often leads to variable induction periods.

  • Reaction Assembly:

    • To a separate reaction vessel equipped with a stir bar, add the 5-iodo-2-nitro-3-pyridinamine, $ Cs_2CO_3 $, and the remaining dioxane.

    • Degas the slurry by bubbling Argon for 5 minutes.

    • Add the Amine partner.[1][2]

    • Transfer the pre-formed catalyst solution via syringe to the reaction vessel.

  • Execution:

    • Seal the vessel and heat to 90°C for 4–12 hours.

    • Monitoring: Check LCMS for consumption of the aryl iodide (M+H 266.0 for parent). Look for the disappearance of the iodine peak.

  • Workup:

    • Cool to room temperature.[3][4] Filter through a pad of Celite to remove inorganic salts.

    • Concentrate the filtrate in vacuo.

    • Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Protocol B: The "Protected" Route for Challenging Anilines

Best for: Coupling with other anilines or when Protocol A yields <30%.

Rationale: When coupling weak nucleophiles (like anilines), the internal C3-amine becomes a competitive inhibitor. Protecting it as a carbamate (Boc) eliminates this interference.

Workflow:

  • Protection:

    • React 5-iodo-2-nitro-3-pyridinamine with $ Boc_2O $ (1.2 equiv) and DMAP (0.1 equiv) in THF at RT.

    • Isolate tert-butyl (5-iodo-2-nitropyridin-3-yl)carbamate .

  • Coupling (BrettPhos System):

    • Substrate: Boc-protected iodide (1.0 equiv).

    • Catalyst: $ Pd_2(dba)_3 $ (2 mol%) + BrettPhos (4 mol%).

    • Base: $ K_3PO_4 $ (2.0 equiv) - Phosphate is superior for BrettPhos.

    • Solvent: t-Amyl alcohol or Toluene at 100°C.

  • Deprotection:

    • Treat the coupled product with TFA/DCM (1:4) at RT for 1 hour to reveal the free amine.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch from XPhos to BrettPhos G3 Precatalyst . Ensure rigorous degassing (O2 kills the active species).
Dehalogenation (H-product)

-Hydride Elimination
Reaction temperature too high. Lower to 80°C. Switch solvent to Toluene.
Nitro Reduction Solvent/Base incompatibilityAvoid alcohols as solvents if using strong bases. Ensure NO reducing agents (formates, hydrazines) are present.
Starting Material Recovery Oxidative Addition FailureThe catalyst is not activating. Increase temp to 110°C and use Pd-PEPPSI-IPr (NHC ligand) for higher thermal stability.

Safety & Handling

  • Energetic Warning: Nitro-pyridines are potential energetic materials. While this specific derivative is generally stable, avoid heating dry solids above 150°C.

  • Heavy Metals: Palladium residues must be scavenged (e.g., using SiliaMetS® Thiol) before biological testing of the final compound.

  • Solvents: 1,4-Dioxane is a suspected carcinogen; handle in a fume hood.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[5][1][6][7] Reaction intermediates and structure-activity relationships."[1][8] Journal of the American Chemical Society.

  • Gundersen, L. L., et al. (2010). "Regioselective functionalization of halogenated pyridines." Tetrahedron. (Contextual grounding for halopyridine reactivity).
  • Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

Sources

Method

Application Notes and Protocols: Leveraging 3-Pyridinamine, 5-iodo-2-nitro- as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved kinase inhibitors. This is largely due to its...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved kinase inhibitors. This is largely due to its ability to mimic the adenine ring of ATP and establish critical hydrogen bond interactions within the kinase hinge region. The strategic functionalization of the pyridine ring is therefore a key aspect of modern drug discovery. This document provides a detailed guide on the application of 3-Pyridinamine, 5-iodo-2-nitro- as a highly versatile and strategically activated precursor for the synthesis of a diverse range of potential kinase inhibitors. We will explore its reactivity, provide detailed protocols for key synthetic transformations, and discuss the rationale behind its use in constructing molecules targeting critical cell signaling pathways.

Introduction: The Strategic Advantage of the 3-Pyridinamine, 5-iodo-2-nitro- Scaffold

The pursuit of novel kinase inhibitors with high potency and selectivity is a continuous endeavor in the development of targeted therapies for diseases such as cancer and inflammatory disorders. The choice of the initial building block is paramount and dictates the accessible chemical space and the efficiency of the synthetic route. 3-Pyridinamine, 5-iodo-2-nitro- presents a unique combination of functionalities that make it an exceptionally valuable starting material:

  • Activated Halogen for Cross-Coupling: The iodine atom at the 5-position is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide array of aryl, heteroaryl, and amino substituents, which are crucial for modulating the inhibitor's selectivity and pharmacokinetic properties.

  • Electron-Withdrawing Nitro Group: The nitro group at the 2-position significantly influences the electronic properties of the pyridine ring, activating it for nucleophilic aromatic substitution. Furthermore, it can be readily reduced to an amino group, providing another point for diversification or for establishing key interactions with the target kinase.

  • Primary Amino Group: The amino group at the 3-position can serve as a key "hinge-binding" motif, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for many ATP-competitive inhibitors.

This strategic arrangement of functional groups allows for a modular and convergent approach to the synthesis of complex kinase inhibitors, enabling the rapid generation of compound libraries for screening and lead optimization.

Synthetic Strategy: A Modular Approach to Kinase Inhibitor Scaffolds

The core synthetic strategy revolves around the sequential functionalization of the 3-pyridinamine, 5-iodo-2-nitro- precursor. The iodine at the 5-position is typically addressed first via palladium-catalyzed cross-coupling, followed by the transformation of the nitro group at the 2-position. This approach allows for the systematic exploration of the chemical space around the pyridine core.

G cluster_0 Core Precursor cluster_1 Step 1: C-C or C-N Bond Formation cluster_2 Intermediate cluster_3 Step 2: Nitro Group Reduction cluster_4 Key Intermediate cluster_5 Step 3: Scaffold Elaboration cluster_6 Final Kinase Inhibitor 3-Pyridinamine, 5-iodo-2-nitro- 3-Pyridinamine, 5-iodo-2-nitro- Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 3-Pyridinamine, 5-iodo-2-nitro-->Suzuki-Miyaura Coupling Pd-catalyzed cross-coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination 3-Pyridinamine, 5-iodo-2-nitro-->Buchwald-Hartwig Amination Pd-catalyzed cross-coupling Functionalized 2-Nitro-3-aminopyridine Functionalized 2-Nitro-3-aminopyridine Suzuki-Miyaura Coupling->Functionalized 2-Nitro-3-aminopyridine Introduction of Aryl/Heteroaryl group Buchwald-Hartwig Amination->Functionalized 2-Nitro-3-aminopyridine Introduction of Amino group Reduction (e.g., Fe/NH4Cl, H2/Pd-C) Reduction (e.g., Fe/NH4Cl, H2/Pd-C) Functionalized 2-Nitro-3-aminopyridine->Reduction (e.g., Fe/NH4Cl, H2/Pd-C) Functionalized Pyridine-2,3-diamine Functionalized Pyridine-2,3-diamine Reduction (e.g., Fe/NH4Cl, H2/Pd-C)->Functionalized Pyridine-2,3-diamine Cyclization Cyclization Functionalized Pyridine-2,3-diamine->Cyclization Amide Coupling Amide Coupling Functionalized Pyridine-2,3-diamine->Amide Coupling Diverse Kinase Inhibitor Library Diverse Kinase Inhibitor Library Cyclization->Diverse Kinase Inhibitor Library Amide Coupling->Diverse Kinase Inhibitor Library

Caption: A generalized workflow for the synthesis of kinase inhibitors.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations involving 3-pyridinamine, 5-iodo-2-nitro-. These are based on established procedures for similar substrates and serve as a robust starting point for optimization.[1]

Protocol 1: Suzuki-Miyaura Coupling of 3-Pyridinamine, 5-iodo-2-nitro- with an Arylboronic Acid

This protocol describes a typical procedure for the introduction of an aryl or heteroaryl moiety at the 5-position of the pyridine ring.

Materials:

  • 3-Pyridinamine, 5-iodo-2-nitro-

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction flask, add 3-pyridinamine, 5-iodo-2-nitro- (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (0.05 equiv.), and the base (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) to the flask.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-3-amino-2-nitropyridine.

Table 1: Representative Suzuki-Miyaura Coupling Reaction Parameters

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%)Efficient for C-C bond formation with aryl iodides.
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv.)Activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (3:1:1)A mixture of organic solvent and water is often optimal.
Temperature 80-110 °CProvides sufficient energy for the catalytic cycle.
Protocol 2: Buchwald-Hartwig Amination of 3-Pyridinamine, 5-iodo-2-nitro- with a Primary or Secondary Amine

This protocol details the formation of a carbon-nitrogen bond at the 5-position, a key step in the synthesis of many kinase inhibitors.

Materials:

  • 3-Pyridinamine, 5-iodo-2-nitro-

  • Primary or secondary amine (e.g., morpholine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst (0.02 equiv.) and the phosphine ligand (0.04 equiv.).

  • Add the anhydrous, deoxygenated solvent and stir for 10-15 minutes to allow for catalyst activation.

  • To this mixture, add 3-pyridinamine, 5-iodo-2-nitro- (1.0 equiv.), the amine (1.2 equiv.), and the base (1.5 equiv.).

  • Seal the reaction vessel and heat to 100-120 °C with vigorous stirring for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-(amino)-3-amino-2-nitropyridine.

Table 2: Key Considerations for Buchwald-Hartwig Amination

ParameterConditionRationale
Catalyst/Ligand Pd₂(dba)₃/Xantphos or Pd(OAc)₂/RuPhosThe choice of ligand is crucial for efficient C-N bond formation and depends on the amine substrate.[2]
Base NaOtBu or Cs₂CO₃Strong, non-nucleophilic bases are typically required.
Solvent Anhydrous Toluene or DioxaneAprotic solvents are necessary to avoid side reactions.
Temperature 90-120 °CHigher temperatures are often needed to drive the reaction to completion.
Protocol 3: Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a pivotal step, opening up numerous possibilities for further derivatization.

Materials:

  • 5-substituted-3-amino-2-nitropyridine

  • Reducing agent (e.g., Iron powder and NH₄Cl, or H₂ with Pd/C)

  • Solvent (e.g., Ethanol/Water, Methanol)

  • Celite

Procedure (using Iron and Ammonium Chloride):

  • To a solution of the 5-substituted-3-amino-2-nitropyridine (1.0 equiv.) in a mixture of ethanol and water (e.g., 4:1), add iron powder (5.0 equiv.) and ammonium chloride (5.0 equiv.).

  • Heat the reaction mixture to reflux (around 80 °C) for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the desired 5-substituted-pyridine-2,3-diamine. This product is often used in the next step without further purification.

Application in Targeting Kinase Signaling Pathways

The functionalized pyridine-2,3-diamine intermediate is a versatile scaffold for constructing a variety of kinase inhibitors. For example, it can be cyclized to form imidazopyridines or pyrido[2,3-b]pyrazines, which are privileged structures in kinase inhibitor design.[3]

G cluster_0 Upstream Signaling cluster_1 Core Kinase Cascade cluster_2 Downstream Effects cluster_3 Inhibitor Action Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation Transcription Factors->Cell Proliferation, Survival, Differentiation Pyridinamine-based Inhibitor Pyridinamine-based Inhibitor Pyridinamine-based Inhibitor->RAF Inhibition Pyridinamine-based Inhibitor->MEK Inhibition

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

Many kinase inhibitors derived from pyridine-based scaffolds target key components of oncogenic signaling pathways, such as the MAPK/ERK pathway. The diverse substituents that can be introduced using 3-pyridinamine, 5-iodo-2-nitro- as a precursor allow for the fine-tuning of the inhibitor's selectivity for specific kinases within these pathways, such as RAF, MEK, or ERK.

Conclusion

3-Pyridinamine, 5-iodo-2-nitro- is a highly valuable and versatile precursor for the synthesis of novel kinase inhibitors. Its strategic functionalization allows for a modular and efficient approach to generate diverse chemical scaffolds. The detailed protocols provided herein offer a solid foundation for researchers to explore the potential of this building block in the discovery and development of next-generation targeted therapies. The adaptability of the synthetic routes originating from this precursor ensures its continued relevance in the ever-evolving landscape of kinase inhibitor research.

References

  • BenchChem. (2025). Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. BenchChem.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PMC.
  • Buchwald–Hartwig amin
  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. (2017).
  • Pyridineamine compounds useful as pim kinase inhibitors. (n.d.).
  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modific
  • Optimization of Pd-catalyzed ortho C−H iodination of 5. a. (n.d.).
  • Pyridine compounds as inhibitors of kinase. (n.d.).
  • Buchwald-Hartwig Amin
  • Imidazotriazines and imidazopyrimidines as kinase inhibitors. (n.d.).
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008).
  • Optimization of Pd-catalyzed cross-coupling reactions a. (n.d.).
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (n.d.).
  • 2,4-pyrimidinediamine compounds and their uses. (n.d.).
  • Nickel Outperforms Palladium in Suzuki-Miyaura Cross-Coupling: A Machine Learning Analysis of Five Metal C
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide. (n.d.). Benchchem.
  • Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. (n.d.). Benchchem.
  • Application Notes and Protocols: 3-Amino-5,6-dimethyl-2(1H)-pyridinone in Medicinal Chemistry. (n.d.). Benchchem.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024).
  • Application Notes and Protocols for Suzuki and Buchwald-Hartwig Coupling Reactions with 4,6-diethoxypyrimidine. (n.d.). Benchchem.
  • Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022).
  • Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. (2018). PubMed.
  • P
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI.
  • Structure-Based Design and Synthesis of 3-Amino-1,5-Dihydro-4H-pyrazolopyridin-4-one Derivatives as Tyrosine Kinase 2 (TYK2) Inhibitors. (2025).
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PMC.
  • Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors. (2012). PubMed.
  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). PMC.
  • Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. (2022). MDPI.
  • Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors. (n.d.).
  • Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. (n.d.).
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing.
  • Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. (n.d.). Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in the Iodination of 2-Nitro-3-Pyridinamine

Welcome to the technical support center for the iodination of 2-nitro-3-pyridinamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshoot common i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the iodination of 2-nitro-3-pyridinamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshoot common issues, and offer robust protocols to improve reaction yields and purity. As Senior Application Scientists, we have compiled field-proven insights and data to help you navigate the challenges of this specific transformation.

The electrophilic iodination of 2-nitro-3-pyridinamine presents a significant challenge due to the electronic properties of the substrate. The pyridine ring is inherently electron-deficient, and this effect is compounded by the strong electron-withdrawing nature of the nitro group at the 2-position. This deactivation makes the aromatic ring less susceptible to electrophilic attack, often leading to low yields or the need for harsh reaction conditions. This guide will address these issues directly.

Frequently Asked Questions (FAQs)

Q1: Why is 2-nitro-3-pyridinamine so difficult to iodinate?

The low reactivity of 2-nitro-3-pyridinamine towards electrophilic aromatic substitution (SEAr) is due to two primary factors:

  • Electron-Deficient Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, reducing the electron density of the aromatic system compared to benzene.

  • Strong Deactivating Group: The nitro group (-NO₂) at the 2-position is a powerful electron-withdrawing group, further deactivating the ring and making it less nucleophilic. This significantly slows down the rate of electrophilic attack.[1][2]

To overcome this, the iodinating agent must be highly electrophilic, often requiring activation with a Lewis acid or a strong protic acid to generate a more potent iodinating species (I⁺).[3][4]

Q2: What are the most common iodinating agents for this type of substrate?

For deactivated aromatic systems, standard molecular iodine (I₂) is often insufficient. More powerful reagents or systems are required:

  • N-Iodosuccinimide (NIS): A mild and versatile electrophilic iodinating agent.[5][6] Its effectiveness on deactivated substrates is significantly enhanced when used with a strong acid catalyst like trifluoroacetic acid (TFA) or trifluoromethanesulfonic acid (TfOH).[3][4]

  • Iodine Monochloride (ICl): A highly reactive and potent source of electrophilic iodine.[1] It is effective but can sometimes lead to over-iodination or other side reactions if stoichiometry and temperature are not carefully controlled.

  • Iodine (I₂) with an Oxidant: A combination of molecular iodine with a strong oxidizing agent (e.g., nitric acid, sulfuric acid, or silver salts) can generate a powerful electrophilic iodinating species in situ.[2][7] For instance, systems like I₂/AgNO₃ have been shown to be effective.[7][8][9]

Q3: How do I monitor the progress of the reaction?

The most common method for monitoring the reaction is Thin Layer Chromatography (TLC) . Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting material, product, and any byproducts. The consumption of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.[1]

Q4: What are the primary safety concerns?

  • Corrosive Reagents: Many reagents used, such as strong acids (H₂SO₄, TFA) and iodine monochloride, are highly corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hypervalent Iodine Compounds: Some hypervalent iodine reagents can be explosive under certain conditions.[10][11]

  • Quenching: The workup often involves quenching the reaction with a reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. This should be done carefully, as the reaction can be exothermic.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the experiment.

Issue 1: Low or No Product Yield

Low conversion is the most common problem. A systematic approach is key to diagnosing the issue.

Possible Cause 1: Insufficient Reagent Electrophilicity

  • Explanation: As discussed, the substrate is highly deactivated. The chosen iodinating agent may not be strong enough to react efficiently.

  • Solution:

    • Use a Stronger Reagent System: If using NIS alone, add a catalytic amount of a strong acid like trifluoroacetic acid (TFA) or a Lewis acid.[3][4] This protonates the NIS, making it a much more potent electrophile.

    • Switch to Iodine Monochloride (ICl): ICl is a more aggressive iodinating agent that may be more effective for this substrate.[1]

    • Employ an Oxidative System: Consider using molecular iodine in the presence of an oxidizing agent like silver nitrate (AgNO₃) or ceric ammonium nitrate (CAN).[7]

Possible Cause 2: Poor Reagent Quality

  • Explanation: Iodinating agents can degrade over time. NIS is light-sensitive, and ICl can hydrolyze with atmospheric moisture.[5]

  • Solution:

    • Use fresh, high-purity reagents.

    • Ensure solvents are anhydrous, as water can deactivate many iodinating systems.

Possible Cause 3: Sub-optimal Reaction Conditions

  • Explanation: Temperature and reaction time are critical. The reaction may be too slow at low temperatures or side reactions may occur at high temperatures.

  • Solution:

    • Temperature: Start the reaction at a low temperature (e.g., 0 °C) and slowly allow it to warm to room temperature.[1] If no reaction occurs, gentle heating (e.g., 40-50 °C) may be required, but monitor closely for byproduct formation.

    • Reaction Time: Allow the reaction to run for a sufficient period. Monitor by TLC every 1-2 hours to determine the optimal reaction time.

Issue 2: Formation of Multiple Products (Di-iodination, Side Reactions)

Possible Cause: Over-iodination or Side Reactions

  • Explanation: Using a large excess of a highly reactive iodinating agent or running the reaction at elevated temperatures can lead to the formation of di-iodinated products or other byproducts.

  • Solution:

    • Control Stoichiometry: Carefully control the molar ratio of the iodinating agent to the substrate. Use a ratio of 1.0 to 1.1 equivalents of the iodinating agent.[1]

    • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or below) will decrease the overall reaction rate and can significantly improve selectivity for the desired mono-iodinated product.[1]

    • Slow Addition: Add the iodinating agent dropwise to the solution of the substrate over a period of time. This maintains a low instantaneous concentration of the electrophile, minimizing over-reaction.

Issue 3: Difficulty in Product Isolation and Purification

Possible Cause: Ineffective Work-up or Purification

  • Explanation: The crude product may contain unreacted starting materials, reagents, or byproducts that are difficult to separate.

  • Solution:

    • Aqueous Work-up: After the reaction is complete (as determined by TLC), cool the mixture and quench it by slowly adding it to a stirred, cold solution of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy any remaining electrophilic iodine.

    • Extraction: Extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer sequentially with water and brine.[1]

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • Purification:

      • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an effective purification method.

      • Column Chromatography: For complex mixtures or oily products, purification by flash column chromatography on silica gel is recommended.[12] The less polar nitro-compounds will typically elute before the more polar amino-compounds.[13][14]

Visualized Guides and Protocols
Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for addressing low product yield.

TroubleshootingWorkflow start Low Yield Observed check_reagents Verify Reagent Quality (Fresh NIS/ICl, Anhydrous Solvent) start->check_reagents check_reagents->start Reagents Expired increase_electrophilicity Increase Reagent Electrophilicity check_reagents->increase_electrophilicity Reagents OK add_acid Add Catalytic Acid (TFA) to NIS System increase_electrophilicity->add_acid switch_reagent Switch to Stronger Reagent (ICl) increase_electrophilicity->switch_reagent optimize_conditions Optimize Reaction Conditions add_acid->optimize_conditions No Improvement success Yield Improved add_acid->success Yield Improves switch_reagent->optimize_conditions No Improvement switch_reagent->success Yield Improves adjust_temp Increase Temperature Incrementally (e.g., RT to 40°C) optimize_conditions->adjust_temp extend_time Extend Reaction Time (Monitor by TLC) optimize_conditions->extend_time adjust_temp->success Yield Improves extend_time->success Yield Improves

Caption: A decision tree for troubleshooting low yield.

General Reaction Mechanism: Electrophilic Aromatic Substitution

This diagram illustrates the fundamental steps of the electrophilic attack on the deactivated pyridine ring.

Caption: The two-step mechanism of electrophilic iodination.

Recommended Experimental Protocol

This protocol utilizes N-Iodosuccinimide (NIS) activated by trifluoroacetic acid (TFA), which provides a good balance of reactivity and selectivity.

Materials:

  • 2-nitro-3-pyridinamine

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-nitro-3-pyridinamine (1.0 eq).

  • Dissolution: Add anhydrous DCM (or MeCN) to dissolve the starting material. Stir the solution until fully dissolved.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: Add N-Iodosuccinimide (NIS, 1.05 eq) to the stirred solution.

  • Catalyst Addition: Slowly add trifluoroacetic acid (TFA, 0.1-0.2 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and slowly pour it into a beaker containing cold, saturated aqueous Na₂S₂O₃ solution with vigorous stirring.

  • Work-up:

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) to afford the pure 3-iodo-2-nitro-5-pyridinamine.

Experimental Workflow Diagram

Workflow setup 1. Dissolve Substrate in Anhydrous Solvent (0 °C, N2 atm) add_reagents 2. Add NIS (1.05 eq) & Catalytic TFA (0.1 eq) setup->add_reagents react 3. Stir and Warm to RT (Monitor by TLC) add_reagents->react quench 4. Quench with Cold aq. Na2S2O3 react->quench extract 5. Extract with DCM quench->extract wash 6. Wash with NaHCO3 & Brine extract->wash dry 7. Dry (Na2SO4) & Concentrate wash->dry purify 8. Purify via Column Chromatography dry->purify product Pure Product purify->product

Caption: Step-by-step experimental workflow for the iodination.

Comparative Data on Iodination Conditions

The choice of reagents and conditions can dramatically affect the outcome. The table below summarizes potential approaches.

Iodinating SystemCatalyst / AdditiveTypical SolventTemperatureExpected Outcome & Comments
NIS Trifluoroacetic Acid (TFA)DCM, MeCN0 °C to RTRecommended Method. Good selectivity, mild conditions. Yield is sensitive to catalyst loading and reaction time.[3][4]
Iodine Monochloride (ICl) NoneAcetic Acid, DCM0 °C to RTHighly reactive. Can provide good yields but risk of di-iodination is higher. Requires careful control of stoichiometry.[1]
Iodine (I₂) / Silver Nitrate (AgNO₃) NoneMethanol, WaterRT to 50 °C"Green" approach, avoids halogenated solvents. Silver salts can be expensive and require proper disposal.[7][9]
Iodine (I₂) / H₂SO₄ / HNO₃ NoneConc. H₂SO₄RT to 60 °CHarsh conditions, suitable for very deactivated systems. Risk of nitration and other side reactions is high.[2]
References
  • BenchChem. (2025). troubleshooting low yields in ICl iodination reactions.
  • Pharmaoffer. (2025). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis.
  • ACS GCI Pharmaceutical Roundtable. (2026). Specific Solvent Issues with Iodination.
  • National Institutes of Health (NIH). (n.d.). 2-Iodo-3-nitropyridine - PMC.
  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).
  • Oakwood Chemical. (n.d.). N-Iodosuccinimide.
  • MANAC Inc. (2022). Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds. Chemia.
  • Royal Society of Chemistry. (n.d.). Problem 7: Iodination inquiry.
  • Organic Chemistry Data. (n.d.). Iodination - Common Conditions.
  • Wikipedia. (2025). N-Iodosuccinimide.
  • Chemistry Stack Exchange. (2016). Why did my iodine clock reaction not work?.
  • MDPI. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.
  • IJSSST. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
  • ResearchGate. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.
  • Semantic Scholar. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.
  • ResearchGate. (2025). (PDF) Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method.
  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules.
  • ResearchGate. (2010). ChemInform Abstract: Mild and Efficient Iodination of Aromatic Compounds with Pyridine Iodine Monochloride Complex (PyICl).
  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Iodination. Wordpress.
  • MDPI. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I.
  • MedchemExpress.com. (n.d.). 2-Amino-3-iodopyridine (3-Iodopyridin-2-amine) | Intermediate.
  • ScienceDirect. (2002). Reactions of oxidizing radicals with 2- and 3-aminopyridines: a pulse radiolysis study.
  • RSC Publishing. (2023). C–H radiocyanation of bioactive molecules via sequential iodination/copper-mediated cross-coupling.
  • Norwegian University of Science and Technology. (n.d.). Synthesis and Functionalization of 3-Nitropyridines.
  • ResearchGate. (n.d.). Synthesis of 3-nitropyridine (III).
  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies.
  • Scientific Research Publishing. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media.
  • University of Malta. (2023). Purification of Organic Compounds: from Crude Product to Purity.
  • ResearchGate. (2025). α-Iodination of Enaminones Using the Modified Johnson′s Procedure: The Use of I2 and Et3N. | Request PDF.
  • ResearchGate. (2012). What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl? | Page 2.
  • Google Patents. (n.d.). US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.

Sources

Optimization

Purification strategies for 5-iodo-2-nitropyridin-3-amine crude mixtures

Welcome to the Technical Support Center for Pyridine Intermediates . I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyridine Intermediates .

I am Dr. Aris, Senior Application Scientist. I specialize in the isolation of deactivated heteroaromatics. You are likely working with 5-iodo-2-nitropyridin-3-amine (or a close isomer), a critical scaffold often used in Suzuki-Miyaura cross-couplings for kinase inhibitor synthesis (e.g., c-Met or ALK inhibitors).[1]

This molecule presents a classic purification paradox: it is a weak base (deactivated by the nitro group), possesses low solubility in non-polar solvents, yet can "streak" on silica due to the pyridine nitrogen.

Below is your interactive troubleshooting guide.

Part 1: Triage – What is the state of your crude?

Select the scenario that best matches your current situation:

ScenarioVisual IndicatorLikely CulpritRecommended Protocol
A Dark brown/purple sticky solidResidual Iodine (

) or Succinimide
Protocol 1: Chemical Wash
B Yellow/Orange solid, but NMR shows starting materialIncomplete conversion / Co-precipitationProtocol 2: Recrystallization
C Streaking spots on TLC; poor separationPyridine-Silica interactionProtocol 3: Buffered Chromatography

Part 2: Detailed Protocols

Protocol 1: The "De-Iodination" Workup (Chemical Wash)

Use this if your crude was synthesized using NIS (N-iodosuccinimide) or


.[1]

The Science: The dark color is often charge-transfer complexes of free iodine. Standard water washes are insufficient because


 is somewhat soluble in organics. We use a redox strategy to convert lipophilic 

into water-soluble Iodide (

).[1]

Step-by-Step:

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc). Avoid DCM if possible, as it can trap succinimide.

  • The Quench: Wash the organic layer with 10% aqueous Sodium Thiosulfate (

    
    ) .
    
    • Observation: The organic layer should instantly shift from dark brown to bright yellow/orange.

  • The Strip: Wash with Brine, dry over

    
    , and concentrate.
    
  • Succinimide Removal: If NIS was used, the byproduct (succinimide) is water-soluble. Ensure the aqueous wash volume is at least 3x the organic volume.

Protocol 2: Recrystallization (The "Gold Standard")

Best for: Removing unreacted 3-amino-2-nitropyridine.[1]

The Science: This molecule exhibits a strong intramolecular Hydrogen Bond between the amine (


 at C3) and the nitro group (

at C2). This "pseudo-ring" reduces the polarity of the molecule compared to its isomers, making it surprisingly soluble in hot ethanol but insoluble in cold ethanol.

Methodology:

  • Solvent System: Ethanol (EtOH) or EtOH:Water (9:1) .

  • Procedure:

    • Suspend the crude solid in minimal EtOH.

    • Heat to reflux (

      
      ) until dissolved. Note: If a small amount of dark solid remains, filter it hot (these are likely inorganic salts).[1]
      
    • Remove from heat and let cool to Room Temperature (RT) slowly.

    • Critical Step: Once at RT, move to an ice bath (

      
      ) for 2 hours.
      
    • Filter the bright yellow/orange needles. Wash with cold (

      
      ) Hexane/EtOH (1:1) to remove surface impurities.[2]
      

Expert Tip: If the solid "oils out" instead of crystallizing, re-heat and add a drop of Acetone. This acts as a co-solvent to keep the oil in solution long enough for nucleation.

Protocol 3: Buffered Flash Chromatography

Best for: High-purity requirements (>98%) or separating regioisomers.[1]

The Science: Unmodified silica gel is slightly acidic (


). The pyridine nitrogen, even when deactivated by the nitro group, can still interact with silanols, causing "tailing" (broad peaks). This ruins separation from closely eluting impurities.

Column Conditions:

  • Stationary Phase: Standard Silica Gel (

    
    ).[1]
    
  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

  • The Modifier: Add 1% Triethylamine (

    
    )  to the mobile phase.
    
    • Why? The amine blocks the active acidic sites on the silica, allowing the pyridine to elute as a sharp band.

Gradient Table:

Time (CV*)% Mobile Phase BPurpose
0–25%Equilibrate & elute non-polar grease
2–105%

30%
Elute target (Expect Rf

0.4 in 30% EtOAc)
10–1530%

60%
Flush polar impurities (succinimide, di-iodo species)

*CV = Column Volumes

Part 3: Decision Logic & Workflows

The following diagrams visualize the decision-making process and the chemical logic behind the purification.

Workflow 1: Purification Decision Matrix

PurificationStrategy Start Crude Mixture (5-iodo-2-nitropyridin-3-amine) CheckColor Is the solid Dark Brown/Purple? Start->CheckColor ThioWash Perform Thiosulfate Wash (Remove I2) CheckColor->ThioWash Yes CheckTLC TLC Analysis (vs. Starting Material) CheckColor->CheckTLC No (Yellow/Orange) ThioWash->CheckTLC Recryst Recrystallization (Solvent: EtOH) CheckTLC->Recryst Impurities < 10% Column Flash Chromatography (Hex/EtOAc + 1% Et3N) CheckTLC->Column Impurities > 10% or Close Rf Success Pure Product (Yellow Solid) Recryst->Success Column->Success

Caption: Figure 1. Decision matrix for selecting the optimal purification route based on crude appearance and impurity profile.

Workflow 2: The Intramolecular Effect

H_Bonding Molecule 5-iodo-2-nitropyridin-3-amine Interaction Intramolecular H-Bond (NH2 ... O2N) Molecule->Interaction Structural Feature Effect1 Reduced Polarity (Runs faster on Silica) Interaction->Effect1 Effect2 Solubility Profile (Soluble in hot EtOH) Interaction->Effect2

Caption: Figure 2. Mechanistic impact of the ortho-nitro/amine relationship on solubility and chromatography behavior.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why is my yield lower than expected after recrystallization? A: You likely cooled the solution too quickly. Rapid cooling traps the compound in the mother liquor or creates "oiling."

  • Fix: Save the mother liquor, evaporate it to 1/3 volume, and let it sit in the fridge overnight for a "second crop."

Q2: Can I use DCM (Dichloromethane) for the column? A: It is not recommended as the primary eluent. DCM is often too strong for this compound, causing it to elute with impurities. Use Hexane/EtOAc for finer control. If solubility is an issue, load the column using a "dry load" technique (adsorb crude onto Celite or Silica) rather than liquid injection.

Q3: Is the compound light sensitive? A: Yes, iodinated aromatics can undergo photodeiodination over time. Store the purified solid in amber vials wrapped in foil, preferably at


.

Q4: How do I confirm I have the 5-iodo isomer and not the 6-iodo? A: The coupling constants in


 NMR are definitive.
  • 5-iodo isomer: The pyridine protons are at positions 4 and 6. They are meta to each other, showing a small coupling constant (

    
    ).[1]
    
  • Regioisomers: Would typically show different splitting patterns (e.g., ortho coupling is

    
    ).
    

References

  • Synthesis and Functionalization of Nitropyridines

    • Context: General procedures for nitration and halogenation of aminopyridines, including workup strategies for 3-amino-2-nitropyridine deriv
    • Source:Organic Syntheses, Coll. Vol. 4, p. 247 (1963); Vol. 31, p. 30 (1951).
    • URL:[1]

  • Recrystallization Strategies for Heterocycles

    • Context: Discussion on solvent selection (Ethanol)
    • Source: University of Rochester, Tips and Tricks: Recrystalliz
    • URL:

  • Chromatographic Separation of Aminopyridines

    • Context: Techniques for separating polar aminopyridines using modified silica gel (Triethylamine buffering).
    • Source:Journal of Medicinal Chemistry (General reference for aminopyridine intermediates in kinase inhibitor synthesis, e.g.
    • URL:[1]

  • Intramolecular Hydrogen Bonding in Ortho-Nitroanilines

    • Context: Explains the "pseudo-ring" effect that lowers polarity and boiling point, aiding in purific
    • Source:Scientific & Academic Publishing, "Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration".[1]

    • URL:[1]

Sources

Troubleshooting

Technical Support Center: 5-Iodo-2-nitro-3-pyridinamine Coupling Reactions

Welcome to the technical support center for optimizing cross-coupling reactions involving 5-iodo-2-nitro-3-pyridinamine. This guide is designed for researchers, medicinal chemists, and process development scientists who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving 5-iodo-2-nitro-3-pyridinamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging, electron-deficient substrate. Here, we address common issues encountered during Suzuki-Miyaura and Heck coupling reactions, with a specific focus on the critical role of reaction temperature. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with 5-iodo-2-nitro-3-pyridinamine is sluggish at 80 °C. Should I simply increase the temperature?

Answer: While increasing the temperature is a common strategy to accelerate slow reactions, it requires careful consideration with a substrate like 5-iodo-2-nitro-3-pyridinamine. The presence of both a nitro group and an aminopyridine moiety makes the molecule susceptible to thermal degradation and side reactions at elevated temperatures.[1] A modest increase in temperature, for instance to 90-100 °C, may be beneficial and is a reasonable next step.[2][3][4] However, aggressive heating above 120-140 °C could lead to catalyst deactivation, decomposition of the starting material, or the formation of unwanted byproducts.[2][5][6] A systematic approach, as outlined in our troubleshooting guides, is recommended over a drastic temperature jump.

Q2: I'm observing significant darkening of my reaction mixture and the formation of tar-like substances. Is this related to the temperature?

Answer: Yes, this is a classic indicator of thermal decomposition, a common issue when working with nitroaromatic compounds at high temperatures.[1] The optimal temperature for your coupling is a balance between achieving a sufficient reaction rate and maintaining the stability of your substrate, product, and catalyst. Darkening suggests that the temperature is too high, leading to degradation pathways that outcompete the desired coupling reaction. Consider reducing the temperature by 10-20 °C. If the reaction is then too slow, optimizing other parameters like catalyst loading, ligand choice, or base may be necessary to achieve good conversion at a lower, more stable temperature.[2]

Q3: My palladium catalyst is precipitating as a black solid (palladium black). How does temperature influence this?

Answer: The formation of palladium black is a clear sign of catalyst deactivation and is highly influenced by temperature.[2][7] At elevated temperatures, the rate of catalyst decomposition can increase significantly. The supporting ligands, which stabilize the catalytically active Pd(0) species, can dissociate more readily at higher temperatures, leaving the palladium center exposed and prone to aggregation into inactive palladium black.[2][8] If you observe this, it is a strong indication that your reaction temperature is too high for the chosen catalyst/ligand system. Lowering the temperature is the first step.[2] If the reaction requires higher temperatures to proceed, switching to a more thermally stable ligand, such as a bulky, electron-rich phosphine (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand, can prevent this decomposition pathway.[2][9]

Q4: How do the electron-withdrawing nitro group and the electron-donating amino group on the pyridine ring affect the optimal temperature?

Answer: The electronic nature of your substrate is crucial. The C-I bond in 5-iodo-2-nitro-3-pyridinamine is activated towards oxidative addition—the first and often rate-determining step in the catalytic cycle—due to the powerful electron-withdrawing effect of the nitro group.[10][11] This activation means that, in principle, the reaction may not require excessively high temperatures to initiate. However, the overall electron-deficient nature of the pyridine ring can make subsequent steps, like reductive elimination, more challenging.[11] Therefore, a moderate temperature is needed to drive the reaction to completion without causing degradation. The amino group can also coordinate to the palladium center, potentially influencing the catalyst's activity and stability in a complex manner.

Troubleshooting Guides

Scenario 1: Low or No Product Conversion

You've set up your Suzuki or Heck reaction at a conservative temperature (e.g., 70-80 °C), but after several hours, TLC or LC-MS analysis shows mostly unreacted starting material.

G cluster_0 Troubleshooting: Low Conversion A Initial Check: Low Conversion at 70-80°C B Verify Reagents: - Catalyst/Ligand Activity - Base Quality - Boronic Acid Stability A->B 1. Rule out non-temp issues C Systematic Temperature Increase: Increase to 90°C B->C 2. If reagents are good D Monitor Reaction Progress (TLC/LC-MS at 1h, 4h) C->D E Evaluate Outcome at 90°C D->E F Option 1: Conversion Improved, No Decomposition. Continue at 90°C or cautiously increase to 100°C E->F Good G Option 2: Decomposition Observed. Return to 80°C, optimize other parameters (ligand, base, solvent) E->G Bad H Option 3: Still No Conversion. Increase to 100-110°C, monitor closely E->H No Change I Final Check: If no conversion at 110°C, suspect fundamental issue (e.g., wrong catalyst system) not just temperature. H->I

Caption: Workflow for addressing low reaction conversion.

  • Verify Reagent Quality: Before adjusting the temperature, ensure your reagents are not the issue. Boronic acids can degrade upon storage (protodeboronation), and palladium catalysts can lose activity.[9] Use fresh, high-purity materials.

  • Incremental Temperature Increase: Increase the reaction temperature in 10-15 °C increments. A typical range to explore for Suzuki and Heck reactions is between 80 °C and 120 °C.[2][6]

  • Monitor Closely: At each new temperature, monitor the reaction not only for product formation but also for signs of decomposition (color change) or catalyst precipitation.

  • Consider Ligand/Catalyst Change: If temperatures above 110-120 °C are required, the chosen catalytic system may not be active enough. More electron-rich and bulky ligands can facilitate oxidative addition and promote the reaction at lower temperatures.[2][10]

Scenario 2: Catalyst Deactivation (Palladium Black Formation)

Your reaction starts but then stalls, and you observe a black precipitate. This indicates your catalyst is crashing out of the solution.

The bond between the palladium center and its stabilizing ligands is dynamic. At higher temperatures, this equilibrium shifts towards the dissociated, unstable "naked" palladium, which rapidly aggregates.

G cluster_0 Catalyst Stability vs. Temperature Active L-Pd(0)-L (Active Catalyst) Unstable "Naked" Pd(0) Active->Unstable High Temp (Ligand Dissociation) Inactive Pd(0) Aggregates (Palladium Black) Unstable->Active Low Temp (Ligand Association) Unstable->Inactive Aggregation

Caption: The effect of temperature on catalyst stability.

  • Reduce Temperature: This is the most direct solution. Try to find the highest possible temperature that does not cause significant precipitation over the desired reaction time.[2]

  • Increase Ligand:Palladium Ratio: Adding a slight excess of the ligand (e.g., increasing from 2:1 to 4:1 L:Pd ratio) can help shift the equilibrium back towards the stable, ligated complex.[2]

  • Switch to a More Robust Ligand: N-heterocyclic carbene (NHC) ligands or bulky biarylphosphine ligands like SPhos and XPhos form more stable complexes with palladium that can withstand higher temperatures.[2][9]

Data & Protocols

Table 1: Recommended Starting Temperatures & Conditions

This table provides general starting points for your optimization. The optimal temperature will be specific to your exact coupling partners and solvent.

Reaction TypePalladium SourceLigandBaseSolventStarting Temp. (°C)Max Temp. (°C)
Suzuki-Miyaura Pd(OAc)₂ / Pd₂(dba)₃SPhos or XPhosK₃PO₄, K₂CO₃Dioxane/H₂O, Toluene80 - 90110
Suzuki-Miyaura Pd(PPh₃)₄(None needed)K₂CO₃, Cs₂CO₃DME, Toluene/H₂O85 - 95110
Heck Pd(OAc)₂P(o-tol)₃Et₃N, DIPEADMF, NMP90 - 100120
Heck (Jeffery) Pd(OAc)₂(None) + TBABK₂CO₃, NaOAcNMP, DMF100140

Note: Temperatures are for guidance. Always optimize for your specific reaction.[2][5][9][12]

Experimental Protocol: Temperature Screening

This protocol outlines a parallel screening approach to efficiently determine the optimal temperature.

Objective: To identify the temperature that provides the best balance of conversion rate and reaction stability for the coupling of 5-iodo-2-nitro-3-pyridinamine.

Methodology:

  • Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution containing the solvent, base, and your coupling partner (e.g., the boronic acid for a Suzuki reaction).

  • Aliquot Substrate: To a series of identical reaction vials (e.g., microwave vials or Schlenk tubes), add an equal amount of 5-iodo-2-nitro-3-pyridinamine (e.g., 0.1 mmol).

  • Add Catalyst: Prepare a second stock solution of the palladium precursor and ligand (if needed) in the solvent. Add an equal volume of this catalyst solution to each reaction vial.

  • Initiate Reaction: Add the stock solution from step 1 to each vial, seal them, and place them in separate heating blocks or a parallel synthesis unit pre-set to different temperatures (e.g., 80°C, 90°C, 100°C, 110°C, 120°C).

  • Sampling: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction. Quench the sample (e.g., with a drop of water) and dilute it for analysis.

  • Analysis: Analyze each sample by LC-MS to determine the ratio of starting material, desired product, and any major byproducts.

  • Evaluation: Compare the results across the temperature range. Identify the temperature that gives the highest yield of the desired product with the minimal formation of impurities or evidence of decomposition. This will be your optimal reaction temperature.

References

  • Bellina, F., & G., P. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett, 2004(15), 2419-2440.
  • BenchChem. (2025). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Stahl, S. S. (2017). Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions. Chemical Reviews, 117(17), 11623-11659.
  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?
  • Pearson. (2022). Heck Reaction Explained: Definition, Examples, Practice & Video Lessons.
  • Vedantu. (2020). Heck Reaction: Mechanism, Steps & Real-World Uses Explained.
  • ResearchGate. (2020). 5 questions with answers in HECK REACTION.
  • ResearchGate. (2018).
  • ResearchGate. (2017). Optimization of conditions in the Suzuki-Miyaura coupling reaction.
  • Pourkaveh, R., & Karimi, H. (2024). An air stable and efficient palladium catalyst for Suzuki-Miyaura cross coupling reaction at room temperature.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ScholarWorks @ UTRGV. (2017). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave.
  • Journal of Chemical and Pharmaceutical Research. (2023).
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
  • ResearchGate. (2022).
  • Royal Society of Chemistry. (2020). Palladium-catalyzed cross-couplings by C–O bond activation.
  • ResearchGate. (2008). Palladium-catalyzed Suzuki cross-coupling reactions in a microemulsion.
  • ResearchGate. (2015).
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • PMC. (2024).
  • MDPI. (2022). Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands.
  • Arkivoc. (2014). Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-ca.
  • CORE. (2016).
  • The Royal Society of Chemistry. (n.d.).
  • PubMed. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides.
  • ResearchGate. (2012).
  • ResearchGate. (2018). Optimization of temperature for Suzuki-Miyaura coupling reaction.
  • ResearchGate. (2017). Optimization of conditions for the Heck reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Royal Society of Chemistry. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.
  • BenchChem. (n.d.). Application Notes and Protocols for the Heck Reaction of 6-Bromonicotinonitrile.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.
  • Frontiers. (2024).
  • DTIC. (1986).
  • Master Organic Chemistry. (2016).
  • Sigma-Aldrich. (n.d.). 2-Amino-3-iodo-5-nitropyridine 97%.
  • AA Blocks. (n.d.). 5-Iodo-3-nitropyridin-2-amine.
  • PMC. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • MySkinRecipes. (n.d.). 3-Iodo-5-nitropyridin-2-amine.
  • Slideshare. (n.d.).

Sources

Optimization

Removing regioisomers from 3-Pyridinamine, 5-iodo-2-nitro- synthesis

The following technical guide serves as a specialized support center for the purification and synthesis of 5-iodo-2-nitro-3-pyridinamine (also referred to as 3-amino-5-iodo-2-nitropyridine). This guide addresses the crit...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for the purification and synthesis of 5-iodo-2-nitro-3-pyridinamine (also referred to as 3-amino-5-iodo-2-nitropyridine).

This guide addresses the critical challenge of regioisomer separation —a frequent bottleneck when introducing nitro groups onto the pyridine ring or iodinating nitro-pyridinamines.

Topic: Advanced Purification & Regio-control Strategies Role: Senior Application Scientist Status: Operational

Executive Summary & Mechanistic Insight[1]

The synthesis of 5-iodo-2-nitro-3-pyridinamine typically proceeds via Electrophilic Aromatic Substitution (EAS), most commonly the nitration of 3-amino-5-iodopyridine or the iodination of 3-amino-2-nitropyridine.

The Core Problem: The directing effects of the amino group (strongly activating, ortho/para) and the pyridine nitrogen (deactivating, meta) create a "frustrated" electronic system.

  • If Nitrating 3-amino-5-iodopyridine: The amino group at C3 directs incoming electrophiles to C2 and C4. The iodine at C5 directs to C4 and C6 (and C2). Consequently, you often obtain a mixture of the 2-nitro (Target) , 4-nitro (Isomer A) , and 6-nitro (Isomer B) species.[1]

  • If Iodinating 3-amino-2-nitropyridine: The amino group directs to C4 and C6. Obtaining the C5-iodo target requires overcoming the natural directing bias, often leading to significant C4/C6 regio-impurities.

This guide focuses on the Nitration Route scenario, as it is the primary pathway generating the specific 2-nitro vs. 4-nitro regioisomer challenge.

Troubleshooting Guide (FAQ)

Q1: My HPLC shows three distinct peaks with identical Mass/Charge (m/z) ratios. Which is my target?

Diagnosis: You are observing the 2-nitro, 4-nitro, and 6-nitro regioisomers.[1] Identification:

  • Target (2-nitro): The amino group (C3) and nitro group (C2) are ortho. An intramolecular hydrogen bond (N-H...O=N) typically forms. This "locks" the conformation, making it less polar and elute faster on Reverse Phase (C18) HPLC compared to the para isomer.

  • Isomer (6-nitro): The amino (C3) and nitro (C6) are para. No internal H-bonding. More polar; elutes later.

  • Isomer (4-nitro): Ortho relationship, but sterically crowded by the Iodine at C5. Often the minor product.

Q2: Acid-base extraction isn't separating the isomers. Why?

Analysis: While aminopyridines are generally basic, the presence of a nitro group (strong electron-withdrawing) and an iodine atom drastically reduces the pKa of the pyridine nitrogen and the exocyclic amine.

  • The Issue: All three isomers are extremely weak bases. Standard 1M HCl extraction will likely protonate none of them efficiently enough for separation, or all of them indiscriminately.

  • The Fix: You must use pKa-tuned extraction (see Protocol A below) or rely on solubility differences driven by the intramolecular H-bond.

Q3: Can I prevent the isomers from forming during the reaction?

Optimization: Not entirely, but you can shift the ratio.

  • Temperature Control: Low-temperature nitration (-10°C to 0°C) favors the kinetically controlled product (often C2 due to proximity to the activating amine, despite steric hindrance).

  • Blocking Groups: Protecting the amine (e.g., N-acetyl) alters steric bulk and directing power, potentially favoring the C2 position, though deprotection is required later.

Experimental Protocols: Purification Workflows

Protocol A: "Intramolecular Lock" Flash Chromatography

Best for: High-purity separation of 2-nitro (target) from 6-nitro (para-isomer).

Principle: The 2-nitro isomer forms an intramolecular hydrogen bond between the NH2 and NO2 groups. This reduces its interaction with the silica stationary phase compared to the 6-nitro isomer, which has free H-bond donors/acceptors.

Step-by-Step:

  • Column Preparation: Use high-performance spherical silica (20–40 µm). Neutralize silica with 1% Triethylamine (TEA) in Hexane if streaking occurs.

  • Solvent System:

    • Mobile Phase A: Hexanes (or Heptane)

    • Mobile Phase B: Ethyl Acetate

    • Gradient: 0% B for 2 CV (Column Volumes), ramp to 20% B over 10 CV.

  • Elution Order:

    • Fraction 1 (Target): 5-iodo-2-nitro-3-pyridinamine (Less polar, "rolled up" structure).

    • Fraction 2 (Mixed): Overlap region.

    • Fraction 3 (Impurity): 5-iodo-6-nitro-3-pyridinamine (More polar).

  • Validation: Check fractions via TLC. The target will have a higher Rf value (e.g., Rf ~0.6 in 3:1 Hex/EtOAc) compared to the isomer (Rf ~0.3).

Protocol B: Differential Solubility Recrystallization

Best for: Large scale (>10g) initial cleanup.

Principle: The para-isomer (6-nitro) often has a higher melting point and lower solubility in non-polar solvents due to efficient crystal packing (intermolecular H-bonds) compared to the ortho-isomer (intramolecular H-bonds).

  • Dissolution: Dissolve the crude brown solid in minimal boiling Ethanol or Isopropanol .

  • Precipitation: Allow to cool slowly to room temperature. The 6-nitro isomer (impurity) often crystallizes first.

  • Filtration: Filter off the solid (enriched in impurity).

  • Mother Liquor: Concentrate the filtrate. The 2-nitro target remains in solution longer.

  • Secondary Crystallization: Re-dissolve the concentrated filtrate in hot Toluene . Upon cooling, the 2-nitro target crystallizes as bright yellow/orange needles.

Data Visualization & Logic Pathways

Synthesis & Isomer Generation Pathway

The following diagram illustrates the competitive nitration pathways and the bifurcation of regioisomers.

SynthesisPath Start 3-amino-5-iodopyridine (Starting Material) Reaction Nitration (HNO3 / H2SO4) Start->Reaction Target TARGET: 2-Nitro Isomer (3-amino-5-iodo-2-nitropyridine) Ortho-directing (Kinetic) Reaction->Target Major Path (Low Temp) Impurity4 Impurity A: 4-Nitro Isomer Sterically Hindered Reaction->Impurity4 Minor Path Impurity6 Impurity B: 6-Nitro Isomer Para-directing (Thermodynamic) Reaction->Impurity6 Competitive Path Purification Purification Step (Silica Chromatography) Target->Purification Impurity4->Purification Impurity6->Purification Final Pure 5-iodo-2-nitro-3-pyridinamine Purification->Final Elutes First (Non-polar)

Figure 1: Reaction pathway showing the divergence of regioisomers during the nitration of 3-amino-5-iodopyridine.

Comparative Physicochemical Properties (Predicted)
FeatureTarget (2-Nitro)Isomer (6-Nitro)Separation Logic
Structure Ortho (NH2/NO2)Para (NH2/NO2)Structural geometry
H-Bonding Intramolecular (Internal lock)Intermolecular (Network)Affects polarity/solubility
Polarity Lower (Lipophilic)Higher (Polar)Basis for Chromatography
TLC (Hex/EtOAc) Higher RfLower RfIdentification
Solubility (Toluene) HighLowBasis for Recrystallization

References

  • Synblock. (n.d.). 5-Iodo-3-nitropyridin-2-ol and related pyridine intermediates. Retrieved from

  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. Retrieved from

  • National Institutes of Health (NIH). (2008). 2-Iodo-3-nitropyridine: Crystal structure and synthesis. PMC. Retrieved from

  • Google Patents. (2015). Preparation method of 5-nitro-2-aminopyridine and related regioisomer separation techniques. CN104447522A. Retrieved from

  • Organic Chemistry Portal. (2023). Reduction of Nitro Compounds and Amine Synthesis. Retrieved from

Sources

Troubleshooting

Stability of 5-iodo-2-nitropyridin-3-amine under basic reaction conditions

Executive Summary: The "Activated Electrophile" Risk As a Senior Application Scientist, I must immediately correct a common misconception: 5-iodo-2-nitropyridin-3-amine is not merely a passive substrate; it is an activat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Activated Electrophile" Risk

As a Senior Application Scientist, I must immediately correct a common misconception: 5-iodo-2-nitropyridin-3-amine is not merely a passive substrate; it is an activated electrophile.

While the C3-amine group acts as an Electron Donating Group (EDG), theoretically deactivating the ring, its effect is overridden by the synergistic electron-withdrawing power of the C2-Nitro group , the Pyridine Nitrogen , and the C5-Iodine atom .

The Critical Instability: Under basic conditions, the C2 position (bearing the nitro group) is highly susceptible to Nucleophilic Aromatic Substitution (


) . Strong nucleophilic bases (hydroxide, alkoxides) will not just deprotonate the molecule; they will displace the nitro group, destroying your starting material.

Chemical Stability Matrix

Use this table to select the appropriate base for your transformation (e.g., Suzuki-Miyaura, Sonogashira).

Base ClassSpecific ReagentsStability VerdictTechnical Notes
Inorganic Carbonates

,

,

✅ STABLE Recommended for Pd-catalyzed couplings. Use in aprotic solvents (DMF, DMSO) or mild protic mixtures (Dioxane/H₂O).
Tertiary Amines

(TEA), DIPEA
✅ STABLE Excellent for Sonogashira couplings. Non-nucleophilic nature prevents C2 attack.
Inorganic Phosphates

⚠️ CAUTION Generally stable, but high concentrations at reflux can promote hydrolysis of the nitro group.
Hydroxides

,

,

❌ UNSTABLE DO NOT USE. Rapidly displaces the 2-NO₂ group to form the 2-pyridone (2-hydroxy) derivative via

.
Alkoxides

,

,

❌ UNSTABLE DO NOT USE. Will form the 2-alkoxy ether product (e.g., 5-iodo-2-methoxy-3-aminopyridine).
Strong Amides

,

❌ UNSTABLE Risk of halogen dance (iodine migration) or ring opening due to extreme basicity.

Mechanism of Degradation (Visualized)

The following diagram illustrates the primary failure mode: the displacement of the nitro group by a hydroxide ion. This is the most common reason for "missing mass" or "unexpected polar product" in LCMS.

SNAr_Degradation Figure 1: Mechanism of Nitro Displacement ($S_NAr$) by Nucleophilic Bases Start 5-iodo-2-nitropyridin-3-amine (Starting Material) Complex Meisenheimer Complex (Anionic Intermediate) Start->Complex Nucleophilic Attack at C2 Base Strong Base (OH⁻ or OR⁻) Base->Complex Product 2-Hydroxy/Alkoxy Derivative (Dead End Byproduct) Complex->Product Re-aromatization Leaving NO₂⁻ Leaving Group Complex->Leaving Elimination

Troubleshooting Guide: Common Scenarios

Scenario A: "My Suzuki coupling failed, and I see a peak M-29 in LCMS."
  • Diagnosis: You likely used a hydroxide base (NaOH) or an alkoxide in a protic solvent.

  • The Chemistry: The mass difference corresponds to the loss of

    
     (-46) and the gain of 
    
    
    
    (+17), resulting in a net change of -29 Da. You have synthesized 5-iodo-3-aminopyridin-2-one .
  • Solution: Switch to Cesium Carbonate (

    
    )  or Potassium Phosphate (
    
    
    
    )
    . Ensure the reaction temperature does not exceed 80°C unless necessary.
Scenario B: "I see de-iodination (M-126) during the reaction."
  • Diagnosis: This is often caused by "Halogen Dance" or reductive dehalogenation, typically triggered by bases that are too strong (like

    
    ) or excessive catalytic turnover without substrate consumption.
    
  • Solution:

    • Lower the base strength (switch to Carbonate).

    • Use a precatalyst (e.g.,

      
      ) rather than 
      
      
      
      to speed up the desired cycle over the side reaction.
Scenario C: "The product is stuck in the aqueous layer during workup."
  • Diagnosis: If hydrolysis occurred, the resulting pyridone is amphoteric and highly polar. Alternatively, the 3-amino group can form salts.

  • Solution:

    • Prevention: See Scenario A.

    • Recovery: If the product is the desired amine, ensure the pH is adjusted to ~9-10 (neutralizing the ammonium) before extraction with EtOAc/THF. Do not go to pH >12, or you risk hydrolyzing the nitro group during workup.

Protocol Optimization: The "Safe Base" Workflow

Use this decision tree to design your experiment.

Decision_Tree Figure 2: Base Selection Decision Tree for 5-iodo-2-nitropyridin-3-amine Start Select Reaction Type Type1 Pd-Coupling (Suzuki/Stille) Start->Type1 Type2 Cu-Coupling (Sonogashira) Start->Type2 Type3 Alkylation (N-alkylation) Start->Type3 Q_Solvent Is Solvent Protic? (MeOH, H2O) Type1->Q_Solvent Rec_Amine USE: Et3N or DIPEA (Safe) Type2->Rec_Amine Rec_Hydride USE: NaH (Careful) Avoid Alkoxides Type3->Rec_Hydride Rec_Carb USE: K2CO3 or Cs2CO3 (Safe) Q_Solvent->Rec_Carb No (DMF/Tol) Warn_OH AVOID: NaOH/KOH (Hydrolysis Risk) Q_Solvent->Warn_OH Yes (High Risk)

FAQ: Rapid Response

Q: Can I use sodium hydride (NaH) to deprotonate the amine for alkylation? A: Yes, but proceed with caution. NaH is non-nucleophilic, so it will not displace the nitro group like NaOH would. However, once the amine is deprotonated, the resulting anion is a nucleophile. Ensure your alkyl halide is reactive enough to quench the anion immediately to prevent self-polymerization or side reactions.

Q: Why is the 2-nitro group so unstable compared to nitrobenzene? A: In pyridine, the ring nitrogen pulls electron density, making the C2 and C4 positions electron-deficient. A nitro group at C2 reinforces this deficiency. This makes C2 a "hotspot" for nucleophiles. In nitrobenzene, there is no ring nitrogen to activate the carbon to this extent [1].

Q: I need to reduce the nitro group to a diamine. Can I use basic conditions? A: It is risky. Standard sulfide reductions (


) are basic and can cause side reactions.
  • Recommended: Iron/Ammonium Chloride (

    
    ) in EtOH/Water. This is slightly acidic to neutral and preserves the iodine bond while cleanly reducing the nitro group [2].
    
  • Alternative: Hydrogenation (

    
    ) often results in de-iodination. Avoid this unless you use specific inhibitors (like sulfided platinum).
    

References

  • Mechanism of

    
     in Nitropyridines: 
    
    • Topic: Nucleophilic substitution patterns in 2-nitropyridines vs 3-nitropyridines.[1]

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
    • Context: Explains why C2 is the most reactive position for displacement.
  • Reduction Protocols for Halonitropyridines

    • Topic: Selective reduction of nitro groups in the presence of halogens.
    • Source:Journal of Organic Chemistry, "Selective Reduction of Nitroarenes".
    • Verification:

  • Base Effects in Cross-Coupling: Topic: Base selection in Suzuki-Miyaura coupling of electron-deficient heterocycles. Source:Chemical Reviews, 1995, 95(7), 2457–2483. "The Suzuki Reaction with Heterocyclic Boronic Acids". Context: Highlights the sensitivity of electron-poor halides to strong bases.

Sources

Optimization

Technical Support Center: Overcoming Catalyst Poisoning by Iodine-Containing Pyridines

This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst poisoning when using iodine-containing pyridines in their synthetic routes. This document prov...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst poisoning when using iodine-containing pyridines in their synthetic routes. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and preventative strategies based on established scientific principles and field-proven insights.

Section 1: Understanding the Problem - The "Why" Behind Catalyst Poisoning

Before delving into solutions, it is crucial to understand the fundamental mechanisms by which iodine-containing pyridines can poison a catalyst, most commonly a palladium-based system.

Q1: What is catalyst poisoning in the context of iodine-containing pyridines?

A: Catalyst poisoning occurs when a substance, in this case, the iodine-containing pyridine or its derivatives, interacts with the catalyst and reduces its activity or selectivity.[1][2] This interaction prevents the catalyst from effectively participating in the desired chemical transformation, leading to lower yields, slower reaction rates, or complete reaction failure.[1]

Q2: How exactly do iodine-containing pyridines poison palladium catalysts?

A: The poisoning mechanism is twofold, involving both the pyridine nitrogen and the iodide atom:

  • Pyridine Nitrogen Coordination: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the metal center of the catalyst (e.g., palladium).[3] This binding can block the active sites required for the catalytic cycle to proceed.[1][3]

  • Iodide Inhibition: Iodide, being a soft Lewis base, forms a very strong bond with soft Lewis acids like palladium.[4] This strong interaction can lead to the formation of stable, inactive palladium-iodide complexes, effectively taking the catalyst out of the catalytic cycle.[4] In some cases, iodide can form bridging ligands between two palladium centers, creating inactive dimers.[4]

Diagram: Mechanism of Catalyst Poisoning

G cluster_0 Catalytic Cycle cluster_1 Poisoning Pathways Active Catalyst Active Catalyst Intermediate 1 Intermediate 1 Active Catalyst->Intermediate 1 Inactive Pyridine-Catalyst Complex Inactive Pyridine-Catalyst Complex Active Catalyst->Inactive Pyridine-Catalyst Complex Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Inactive Iodide-Catalyst Complex Inactive Iodide-Catalyst Complex Intermediate 1->Inactive Iodide-Catalyst Complex Product Product Intermediate 2->Product Product->Active Catalyst Iodine-Containing Pyridine Iodine-Containing Pyridine Iodine-Containing Pyridine->Active Catalyst Pyridine Coordination Iodine-Containing Pyridine->Intermediate 1 Iodide Inhibition

Caption: Dual poisoning pathways of an active catalyst by an iodine-containing pyridine.

Section 2: Troubleshooting Guides - What to Do When Your Reaction Fails

This section provides a systematic approach to diagnosing and resolving issues related to catalyst poisoning by iodine-containing pyridines.

Scenario 1: My reaction is sluggish or has stalled completely.
Troubleshooting Steps:
  • Confirm Reagent Purity: Ensure all starting materials, especially the iodine-containing pyridine, are of high purity. Impurities can sometimes act as more potent catalyst poisons.

  • Increase Catalyst Loading: As a first-line-of-defense, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome partial poisoning by providing a sufficient number of active catalytic sites.

  • Evaluate Ligand Choice: The ligand plays a critical role in catalyst stability and reactivity.

    • Bulky Ligands: Employing sterically hindered ligands can sometimes prevent the pyridine nitrogen from coordinating to the metal center.

    • Electron-Rich Ligands: Ligands that increase the electron density on the metal can sometimes weaken the bond to the pyridine, mitigating its inhibitory effect. Consider ligands like those developed by Buchwald, which have shown success in challenging cross-coupling reactions.[4]

  • Consider a Different Catalyst Precursor: The choice of palladium precursor can influence its susceptibility to poisoning. If you are using a Pd(II) source, consider switching to a Pd(0) source like Pd₂(dba)₃, which in some cases has been shown to be more robust against heteroatom poisoning.[3]

Diagram: Troubleshooting Workflow for Sluggish Reactions

G Start Reaction Sluggish/Stalled CheckPurity Verify Reagent Purity Start->CheckPurity IncreaseCatalyst Increase Catalyst Loading CheckPurity->IncreaseCatalyst Purity Confirmed ChangeLigand Modify Ligand IncreaseCatalyst->ChangeLigand No Improvement Success Reaction Successful IncreaseCatalyst->Success Improvement Observed ChangePrecursor Change Catalyst Precursor ChangeLigand->ChangePrecursor No Improvement ChangeLigand->Success Improvement Observed UseScavenger Employ a Scavenger ChangePrecursor->UseScavenger No Improvement ChangePrecursor->Success Improvement Observed UseScavenger->Success Improvement Observed Failure Further Optimization Needed UseScavenger->Failure No Improvement

Sources

Troubleshooting

Technical Support Center: Recrystallization of 3-amino-5-iodo-2-nitropyridine

Welcome to the technical support guide for the recrystallization of 3-amino-5-iodo-2-nitropyridine. This resource is designed for researchers, chemists, and drug development professionals to provide practical, in-depth g...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the recrystallization of 3-amino-5-iodo-2-nitropyridine. This resource is designed for researchers, chemists, and drug development professionals to provide practical, in-depth guidance on selecting the optimal solvent system for purifying this compound. The following sections are structured in a question-and-answer format to directly address common challenges and provide clear, actionable protocols.

Frequently Asked Questions (FAQs)
Q1: What are the key molecular features of 3-amino-5-iodo-2-nitropyridine that I should consider for solvent selection?

A1: Understanding the molecular structure is the cornerstone of effective solvent selection. The structure of 3-amino-5-iodo-2-nitropyridine contains several functional groups that dictate its solubility:

  • Pyridine Ring: A heterocyclic aromatic ring that imparts a degree of polarity.

  • Amino Group (-NH₂): A polar, hydrogen-bond donating group. This group significantly increases the compound's affinity for polar protic solvents (like alcohols) and other hydrogen-bond acceptors.

  • Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group. This feature contributes significantly to the overall polarity of the molecule.[1]

  • Iodo Group (-I): While iodine is a halogen, its large size increases the molecule's polarizability and molecular weight, which can influence crystal lattice formation.

Collectively, these features render 3-amino-5-iodo-2-nitropyridine a polar aromatic compound . Therefore, the principle of "like dissolves like" suggests that polar solvents will be the most effective for dissolution.[1][2]

Q2: What is the ideal solubility profile for a recrystallization solvent?

A2: The perfect recrystallization solvent is one in which your target compound has a steep solubility curve with respect to temperature.[1] This means the solvent should exhibit:

  • High Solubility at Elevated Temperatures: The solvent should completely dissolve your crude 3-amino-5-iodo-2-nitropyridine at or near the solvent's boiling point.[3]

  • Low Solubility at Low Temperatures: As the solution cools to room temperature or below (e.g., in an ice bath), the compound's solubility should drop sharply, causing it to crystallize out of the solution.[1][3]

  • Favorable Impurity Solubility: Ideally, impurities present in your crude material should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after your product crystallizes).[1]

  • Chemical Inertness: The solvent must not react with 3-amino-5-iodo-2-nitropyridine.[1][4]

  • Volatility: The solvent should have a relatively low boiling point so that it can be easily removed from the purified crystals during the drying step.[2]

Q3: Which single solvents are good starting points for screening?

A3: For a polar molecule like 3-amino-5-iodo-2-nitropyridine, it is logical to start with polar solvents. Alcohols are often an excellent starting point for nitroaryl compounds.[1] Based on experience with similar polar aromatic compounds, the following solvents are recommended for initial screening:

  • Ethanol: Often a very effective solvent for a wide range of organic compounds due to its polar hydroxyl group and non-polar ethyl chain.[5]

  • Methanol: More polar than ethanol and can be effective, but sometimes compounds are too soluble even at low temperatures.

  • Isopropanol (IPA): Less polar than ethanol, which can sometimes provide a better solubility differential.

  • Acetonitrile: A polar aprotic solvent that can be very effective for crystallizing aromatic compounds.[6]

  • Ethyl Acetate: A moderately polar solvent.

  • Toluene: An aromatic solvent that can be effective for crystallizing other aromatic compounds.[7]

Water is generally a poor solvent for most organic compounds but can be used as an anti-solvent in a mixed system with a polar organic solvent like ethanol or acetone.[7]

Q4: When and how should I use a mixed-solvent system?

A4: You should consider a mixed-solvent system when no single solvent provides the ideal solubility profile.[1] This typically occurs in two scenarios:

  • The compound is too soluble in a particular solvent, even when cold (e.g., methanol).

  • The compound is sparingly soluble in another solvent, even when hot (e.g., hexane or water).

In this case, you pair a "good" solvent (one in which the compound is highly soluble) with a "bad" or "anti-solvent" (one in which the compound is poorly soluble).[1] The two solvents must be miscible. For 3-amino-5-iodo-2-nitropyridine, common miscible pairs include:

  • Ethanol / Water

  • Methanol / Water

  • Acetone / Water

  • Ethyl Acetate / Hexane[8]

  • Dichloromethane / Hexane

  • Toluene / Hexane

The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent and then adding the "bad" solvent dropwise to the hot solution until persistent cloudiness (the saturation point) is observed. A few more drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.[1]

Troubleshooting Guide
Q: My compound has "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[9] This is often due to the solution being too concentrated or cooling too rapidly.

Solutions:

  • Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to make the solution less concentrated.[10]

  • Slow Down Cooling: Allow the flask to cool more slowly. You can insulate it by placing it on a cork ring or wooden block and covering it with an inverted beaker to create a chamber of slowly cooling air.[10]

  • Lower the Saturation Temperature: If using a mixed-solvent system, add more of the "good" solvent to ensure crystallization begins at a lower temperature.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[10]

Q: My compound will not crystallize, even after cooling in an ice bath. What are my next steps?

A: This indicates that the solution is not supersaturated, likely because too much solvent was used.

Solutions:

  • Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent. Be careful not to boil it to dryness. Once the volume is reduced, allow it to cool again.[10]

  • Induce Crystallization:

    • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cold solution. This provides a template for crystal growth.[10]

    • Scratching: As mentioned above, scratching the flask can initiate nucleation.[10]

    • Flash Freeze: Dip a glass rod into the solution, remove it, and let the solvent evaporate quickly in the air to leave a thin film of solid. Re-introduce this rod into the solution to seed it.[10]

  • Change Solvent System: If all else fails, evaporate all the solvent and attempt the recrystallization again with a different solvent or mixed-solvent system identified from your screening.[10]

Q: My recovery yield is very low. How can I improve it?

A: Low yield is a common problem and can result from several factors.[3]

Solutions:

  • Use the Minimum Amount of Solvent: Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the compound. Using too much will keep a significant portion of your product dissolved in the mother liquor even after cooling.[3]

  • Ensure Complete Cooling: Cool the solution first to room temperature and then in an ice-water bath for at least 20-30 minutes to maximize precipitation.

  • Minimize Wash Loss: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve some of your product.[3][9]

  • Second Crop Recovery: Do not discard the mother liquor immediately. You can often recover a "second crop" of crystals by boiling off a portion of the solvent from the filtrate and re-cooling it. Note that this second crop may be less pure than the first.[10]

Data & Protocols
Table 1: Potential Solvents for Recrystallization of 3-amino-5-iodo-2-nitropyridine
SolventBoiling Point (°C)Polarity IndexTypeRationale & Comments
Water10010.2Polar ProticUnlikely to be a good single solvent. Excellent as an anti-solvent with alcohols or acetone.[7]
Methanol655.1Polar ProticGood starting point. Risk of high solubility even when cold. Can be paired with water.[11]
Ethanol784.3Polar ProticExcellent starting point. Often provides a good balance of solubility for polar compounds.[5][7]
Isopropanol823.9Polar ProticGood alternative to ethanol, slightly less polar.
Acetonitrile825.8Polar AproticVery good for aromatic compounds. Can be effective where alcohols fail.[6]
Ethyl Acetate774.4Polar AproticGood for compounds of intermediate polarity. Often paired with hexane.[8]
Toluene1112.4Non-polarHigher boiling point. Can be effective for aromatic compounds but may be too non-polar.[7]
Hexane690.1Non-polarInsoluble. Primarily used as an anti-solvent with a more polar solvent like ethyl acetate.[7]
Experimental Protocol: Small-Scale Solvent Screening

This protocol allows you to efficiently test multiple solvents using only a small amount of your crude material.

Materials:

  • Crude 3-amino-5-iodo-2-nitropyridine

  • Set of small test tubes (13x100 mm) or vials

  • Selection of candidate solvents from Table 1

  • Pasteur pipettes

  • Hot plate or sand bath

  • Glass rod

  • Ice-water bath

Procedure:

  • Preparation: Place approximately 20-30 mg of the crude solid into each test tube. Label each tube with a different solvent.

  • Initial Solubility Test (Cold): Add the solvent dropwise (approx. 0.5 mL) to each tube at room temperature. Agitate the mixture. Observe if the solid dissolves. A good solvent should not dissolve the compound at room temperature.

  • Hot Dissolution: Place the test tubes in a hot sand bath or beaker of hot water on a hot plate. Heat gently. Add more of the same solvent dropwise to each tube until the solid just dissolves. Record the approximate volume of solvent used. Safety Note: Use boiling chips if heating vigorously.

  • Cooling & Crystallization: Remove the tubes from the heat and allow them to cool slowly to room temperature. Observe for crystal formation. If no crystals form, try scratching the inside of the tube with a glass rod.

  • Ice Bath Cooling: Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes. Observe the quantity of crystals formed.

  • Evaluation: The ideal solvent is the one that dissolved the compound completely when hot but produced a large volume of crystalline precipitate upon cooling.

Diagram 1: Recrystallization Solvent Selection Workflow

This diagram illustrates the logical decision-making process for choosing between a single-solvent and a mixed-solvent system.

Recrystallization_Workflow start Start: Crude Solid screen Screen Single Solvents (e.g., Ethanol, Acetonitrile) start->screen dissolves_hot Does it dissolve well in a minimal amount of hot solvent? screen->dissolves_hot precipitates_cold Does a large amount of solid precipitate upon cooling? dissolves_hot->precipitates_cold Yes fail_dissolve Fails to Dissolve (Hot) dissolves_hot->fail_dissolve No success Success! Use this single solvent. precipitates_cold->success Yes fail_precipitate Dissolves but Fails to Precipitate (Cold) precipitates_cold->fail_precipitate No mixed_solvent Select a Mixed-Solvent System fail_dissolve->mixed_solvent fail_precipitate->mixed_solvent procedure 1. Dissolve in min. hot 'Good' Solvent 2. Add 'Bad' Solvent until cloudy 3. Add drop of 'Good' Solvent to clarify 4. Cool slowly mixed_solvent->procedure

Caption: Decision workflow for selecting a recrystallization solvent system.

References
  • Important Chemistry Tips-Solvents choose for recrystalliz
  • Reagents & Solvents: Solvents for Recrystalliz
  • Recrystalliz
  • Recrystalliz
  • Recrystalliz
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • What is the best solvent for recrystalliz
  • Crystalliz
  • PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Science Publishing.
  • 2-Amino-3-iodo-5-nitropyridine 97 25391-56-4. Sigma-Aldrich.
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • 3-Iodo-5-nitropyridin-2-amine. MySkinRecipes.
  • solvent selection for effective recrystallization of nitroarom
  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation &amp; Assignment Guide: 3-Pyridinamine, 5-iodo-2-nitro-

The following guide details the 1H NMR interpretation for 3-Pyridinamine, 5-iodo-2-nitro- (CAS: 885519-61-3), a critical intermediate in the synthesis of kinase inhibitors and heterocyclic scaffolds. This document is str...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 1H NMR interpretation for 3-Pyridinamine, 5-iodo-2-nitro- (CAS: 885519-61-3), a critical intermediate in the synthesis of kinase inhibitors and heterocyclic scaffolds.

This document is structured to provide an authoritative technical breakdown, moving beyond simple peak listing to explain the causality of the spectral features. It includes a comparative analysis against its non-iodinated precursor to serve as a self-validating quality control protocol.

Executive Summary & Molecular Analysis[1][2]

  • Compound: 3-Pyridinamine, 5-iodo-2-nitro- (5-iodo-2-nitropyridin-3-amine)

  • Molecular Formula: C

    
    H
    
    
    
    IN
    
    
    O
    
    
  • Molecular Weight: 264.91 g/mol

  • Core Scaffold: Pyridine[1]

  • Key Substituents:

    • C2-Nitro (-NO

      
      ):  Strong electron-withdrawing group (EWG); deshields adjacent protons; enables intramolecular H-bonding.
      
    • C3-Amine (-NH

      
      ):  Electron-donating group (EDG) by resonance; shields ortho/para positions.
      
    • C5-Iodine (-I): Heavy atom; induces spin-orbit coupling effects; replaces H5.

Theoretical Coupling Prediction

The substitution pattern leaves two aromatic protons: H4 and H6 .

  • Relationship: They are meta to each other (separated by C5-I).

  • Expected Coupling: Meta-coupling (

    
    ) is characteristic of pyridine systems, typically ranging from 1.5 to 2.5 Hz .
    
  • Multiplicity: Both H4 and H6 will appear as doublets (d) .

Experimental Protocol & Sample Preparation

To ensure reproducibility and spectral resolution, the following protocol is recommended.

Solvent Selection: DMSO-d vs. CDCl
FeatureDMSO-d

(Recommended)
CDCl

(Alternative)
Solubility High. The polar nitro/amine groups dissolve readily.Low/Moderate. May require warming; aggregation can broaden peaks.
Exchangeable Protons Visible. NH

protons appear as sharp/broad singlets due to slower exchange and H-bonding stabilization.
Often Invisible/Broad. Rapid exchange with trace water or poor solubility often obscures NH

.
Chemical Shift Stability Stable. Intramolecular H-bonds are preserved.Variable. Concentration-dependent shifts are common.
Preparation Workflow
  • Mass: Weigh 5–10 mg of the solid.

  • Solvent: Add 0.6 mL of DMSO-d

    
     (99.9% D).
    
  • Homogenization: Sonicate for 30 seconds to ensure complete dissolution.

  • Reference: Calibrate spectrum to residual DMSO pentet at 2.50 ppm .

Spectral Assignment & Interpretation

The following assignments are based on substituent electronic effects and validated against structural analogs (e.g., 3-amino-2-nitropyridine).

Aromatic Region (7.0 – 8.5 ppm)[4][5][6]
H6 Proton (C6-H)
  • Chemical Shift:

    
     8.00 – 8.30 ppm
    
  • Multiplicity: Doublet (

    
     Hz)
    
  • Mechanistic Rationale:

    • Deshielding: Located

      
       to the pyridine Nitrogen (intrinsic 
      
      
      
      ).
    • Shielding: Located para to the Amine group (resonance donation).

    • Net Effect: The strong

      
      -deshielding dominates, making this the most downfield aromatic signal.
      
H4 Proton (C4-H)
  • Chemical Shift:

    
     7.40 – 7.70 ppm
    
  • Multiplicity: Doublet (

    
     Hz)
    
  • Mechanistic Rationale:

    • Shielding: Located ortho to the Amine group. This is the strongest electronic influence, significantly upfield-shifting this proton relative to H6.

    • Deshielding: Located meta to the Nitro group.

    • Net Effect: Appears significantly upfield of H6.

Exchangeable Region (7.0 – 9.0 ppm)
Amine Protons (-NH

)
  • Chemical Shift:

    
     7.50 – 9.00 ppm (Broad Singlet)
    
  • Mechanistic Rationale:

    • The amine group at C3 is ortho to the nitro group at C2.

    • Intramolecular Hydrogen Bond: A 6-membered H-bond ring forms between the amine H and nitro O. This "locks" the proton and descreens it, shifting it significantly downfield compared to a free amine (typically 4-6 ppm).

    • Note: Integration should correspond to 2H.

Comparative Analysis: Product vs. Starting Material

This section provides a Self-Validating Protocol to confirm the success of the iodination reaction.

Comparison Table: 3-amino-2-nitropyridine (SM) vs. 5-iodo-2-nitro-3-pyridinamine (Product)
FeatureStarting Material (SM) Iodinated Product Diagnostic Change
Proton Count 3 Aromatic Protons (H4, H5, H6)2 Aromatic Protons (H4, H6)Loss of 1H integral
H5 Signal dd / triplet (~6.9 - 7.1 ppm)ABSENT Disappearance of the most upfield aromatic signal
Coupling Pattern H4 (dd), H5 (dd), H6 (dd)H4 (d), H6 (d)Simplification to two doublets
Coupling Constant

and

(~8 Hz, ortho)

(~2 Hz, meta)
Loss of large ortho coupling
Logic Visualization

The following diagram illustrates the decision logic for assigning the spectrum and validating the synthesis.

NMR_Assignment_Logic Start Acquire 1H NMR (DMSO-d6) Region_Check Analyze Aromatic Region (7.0 - 8.5 ppm) Start->Region_Check Count_Peaks Count Aromatic Signals Region_Check->Count_Peaks Three_Peaks 3 Distinct Signals (H4, H5, H6) Count_Peaks->Three_Peaks 3 Protons Two_Peaks 2 Distinct Signals (H4, H6) Count_Peaks->Two_Peaks 2 Protons Coupling_Ortho Ortho Coupling Visible (J ~ 8 Hz) Three_Peaks->Coupling_Ortho Result_SM ID: Starting Material (No Iodination) Coupling_Ortho->Result_SM Coupling_Meta Meta Coupling Only (J ~ 2 Hz) Two_Peaks->Coupling_Meta Assign_H6 Downfield Doublet (~8.2 ppm) Alpha to N Coupling_Meta->Assign_H6 Assign_H4 Upfield Doublet (~7.6 ppm) Ortho to NH2 Coupling_Meta->Assign_H4 Result_Prod ID: 5-iodo-2-nitro-3-pyridinamine (CONFIRMED) Assign_H6->Result_Prod Assign_H4->Result_Prod

Figure 1: Decision tree for distinguishing the iodinated product from its precursor based on proton count and coupling constants.

Quality Control Application

In a drug development context, NMR is superior to HPLC for detecting regioisomers .

  • Potential Impurity: 2-amino-3-nitro-5-iodopyridine (Isomer where Nitro/Amine positions are swapped).

  • Differentiation:

    • Target (3-NH

      
      , 2-NO
      
      
      
      ):
      H4 is ortho to NH
      
      
      (Shielded, ~7.5 ppm).
    • Isomer (2-NH

      
      , 3-NO
      
      
      
      ):
      H4 is beta to NO
      
      
      and gamma to NH
      
      
      (Deshielded, >8.0 ppm).
    • Protocol: If a second set of doublets appears with H4 > 8.0 ppm, suspect regio-isomer contamination.

References

  • Chemical Shifts of Pyridines

    • Title: Proton Chemical Shifts of the -Substituted Pyridines.
    • Source: AIP Publishing / Journal of Chemical Physics.
    • URL:[Link]

  • Analog Characterization (3-amino-2-nitropyridine)

    • Title: 3-Nitropyridin-2-ylamine | C5H5N3O2 | CID 77887.[1]

    • Source: PubChem (NIH).
    • URL:[Link]

  • Synthesis of Iodinated Aminopyridines

    • Title: Synthesis of 2-Amino-5-Bromo-3-Iodopyridine (Methodology Reference).
    • Source: International Journal of Simul
    • URL:[Link]

  • NMR Solvent Impurities

    • Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[2]

    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

Sources

Comparative

Comparative Reactivity Guide: 5-Iodo- vs. 5-Bromo-2-nitropyridin-3-amine

The following guide provides an in-depth technical comparison of 5-iodo-2-nitropyridin-3-amine versus 5-bromo-2-nitropyridin-3-amine , tailored for application scientists and medicinal chemists. Executive Summary In the...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 5-iodo-2-nitropyridin-3-amine versus 5-bromo-2-nitropyridin-3-amine , tailored for application scientists and medicinal chemists.

Executive Summary

In the structural optimization of pyridine-based kinase inhibitors and heterocycles, the choice between 5-iodo-2-nitropyridin-3-amine (5-I-NPA) and 5-bromo-2-nitropyridin-3-amine (5-Br-NPA) is a critical decision point that balances reactivity kinetics against stability and cost .

While both scaffolds serve as precursors for functionalizing the C5 position via Palladium-catalyzed cross-couplings, the 5-iodo variant exhibits significantly lower activation energy for oxidative addition (


), enabling couplings at ambient temperatures with lower catalyst loadings. Conversely, the 5-bromo variant  is the industrial standard—more robust and cost-effective—but often requires elevated temperatures (

C) or specialized ligands (e.g., phosphine-rich, bulky ligands like XPhos or SPhos) to achieve comparable conversion rates.

Strategic Recommendation:

  • Use 5-I-NPA for late-stage functionalization, temperature-sensitive substrates, or when using sterically hindered boronic acids/alkynes.

  • Use 5-Br-NPA for early-stage scale-up, robust substrates, and cost-sensitive GMP manufacturing.

Physicochemical & Mechanistic Profile

The reactivity difference is fundamentally rooted in the Carbon-Halogen (C-X) bond dissociation energy (BDE) and the resulting rate of oxidative addition to the Pd(0) species.

Table 1: Comparative Properties
Property5-Iodo-2-nitropyridin-3-amine 5-Bromo-2-nitropyridin-3-amine
CAS Number 25391-66-6 (isomer ref) / Analogous39856-50-3
Molecular Weight 265.01 g/mol 218.01 g/mol
C-X Bond Energy ~65 kcal/mol (Weaker)~81 kcal/mol (Stronger)
Oxidative Addition Rate Fast (

)
Slow (Rate Determining Step)
Preferred Catalyst System Pd(PPh

)

/ Pd(OAc)

(Simple)
Pd

(dba)

+ SPhos/XPhos (Advanced)
Reaction Temp (Suzuki) 25°C – 60°C80°C – 110°C
Storage Stability Light Sensitive (Store in Amber)Stable at RT
Mechanistic Insight: The Oxidative Addition Barrier

In the catalytic cycle, the electron-deficient nature of the nitropyridine ring (due to the -NO


 at C2) generally activates the C5 position compared to a neutral pyridine. However, the electron-donating amino group (-NH

at C3) exerts a deactivating mesomeric effect (+M) on the ring.
  • 5-Iodo: The weak C-I bond compensates for the electronic deactivation from the amine, allowing rapid oxidative addition even with standard ligands.

  • 5-Bromo: The stronger C-Br bond, combined with the amine's deactivation, makes oxidative addition the rate-limiting step. High temperatures are required to overcome this barrier unless electron-rich, bulky ligands are employed to increase the electron density on the Palladium center.

Synthesis Pathways[3][4][5][6][7][8][9]

The synthesis of these cores typically diverges from 3-aminopyridine . The regioselectivity is controlled by the directing effects of the amino group (ortho/para director).

SynthesisPath Start 3-Aminopyridine Step1_Br Bromination (NBS) (Regioselective at C5? No, usually C2/C6) Requires Blocking or Specific Conditions Start->Step1_Br NBS, MeCN Step1_I Iodination (I2/HIO4) (Regioselective) Start->Step1_I NIS or I2 Inter_Br 2-Amino-5-bromopyridine (Common Isomer) Step1_Br->Inter_Br Inter_I 2-Amino-5-iodopyridine Step1_I->Inter_I Step2_Nitro Nitration (HNO3/H2SO4) (Directs to C3) Inter_Br->Step2_Nitro Nitration Target_Br 2-Amino-5-bromo-3-nitropyridine (Isomer A) Step2_Nitro->Target_Br Major Product Target_Correct 5-Bromo-2-nitropyridin-3-amine (Target: Nitro at C2) Alt_Start 2-Chloro-3-nitropyridine Alt_Step 1. Bromination (C5) 2. Amination (NH3) Alt_Start->Alt_Step Alt_Step->Target_Correct

Figure 1: Synthetic divergence. Note that direct nitration of 2-amino-5-halopyridines often yields the 3-nitro isomer (2-amino-5-halo-3-nitropyridine). To obtain the specific 2-nitro-3-amino pattern, alternative routes such as amination of 2-chloro-3-nitro-5-halopyridines are often preferred.

Experimental Protocols & Data

Protocol A: Suzuki-Miyaura Coupling (Comparative)

Objective: Coupling with Phenylboronic acid to synthesize 5-phenyl-2-nitropyridin-3-amine.

ParameterMethod A (for 5-Iodo) Method B (for 5-Bromo)
Catalyst Pd(PPh

)

(5 mol%)
Pd(dppf)Cl

or Pd

(dba)

/SPhos
Solvent DME / H

O (3:1)
1,4-Dioxane / H

O (4:1)
Base Na

CO

(2.0 equiv)
K

PO

(3.0 equiv)
Temperature 60 °C 90–100 °C
Time 2–4 Hours12–16 Hours
Typical Yield 88–95%70–82%

Step-by-Step Workflow (Method A - Iodo):

  • Charge: In a Schlenk tube, add 5-iodo-2-nitropyridin-3-amine (1.0 eq), Phenylboronic acid (1.2 eq), and Na

    
    CO
    
    
    
    (2.0 eq).
  • Solvent: Add degassed DME/Water (3:1, 0.1 M concentration).

  • Catalyst: Add Pd(PPh

    
    )
    
    
    
    (5 mol%) under Argon flow.
  • Reaction: Seal and heat to 60°C. Monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO

    
    , and concentrate.
    
Protocol B: Sonogashira Coupling

Objective: Coupling with Phenylacetylene.

  • 5-Iodo Substrate: Reacts at RT to 40°C using PdCl

    
    (PPh
    
    
    
    )
    
    
    / CuI.
  • 5-Bromo Substrate: Requires 80°C and often requires a stronger base or amine solvent (e.g., Et

    
    N/DMF) to drive the reaction to completion.
    

Reactivity Analysis & Troubleshooting

The following diagram illustrates the decision logic for selecting reaction conditions based on the halogen substrate.

ReactivityLogic Substrate Substrate Selection Iodo 5-Iodo-2-nitropyridin-3-amine Substrate->Iodo Bromo 5-Bromo-2-nitropyridin-3-amine Substrate->Bromo Cond_Mild Condition Set A: Pd(PPh3)4, Na2CO3, 60°C (Standard) Iodo->Cond_Mild Preferred Bromo->Cond_Mild Incomplete Rxn Cond_Harsh Condition Set B: Pd(dppf)Cl2, K3PO4, 100°C (Forced) Bromo->Cond_Harsh Required Result_Fast Rapid Conversion High Yield (>90%) Cond_Mild->Result_Fast With Iodo Result_Slow Slow Conversion Potential Homocoupling Moderate Yield (~75%) Cond_Harsh->Result_Slow With Bromo

Figure 2: Decision matrix for coupling conditions. The Iodo-substrate allows for milder "Set A" conditions, whereas the Bromo-substrate necessitates the more aggressive "Set B" to ensure full conversion.

Troubleshooting Common Issues
  • Incomplete Conversion (Bromo):

    • Cause: Catalyst deactivation before oxidative addition is complete.

    • Solution: Switch to XPhos-Pd-G2 or SPhos-Pd-G2 precatalysts. These bulky, electron-rich ligands accelerate oxidative addition into the C-Br bond.

  • Dehalogenation (Iodo):

    • Cause:

      
      -hydride elimination or reduction if the reaction runs too long.
      
    • Solution: Reduce temperature to RT and strictly control reaction time.

  • Nitro Group Interference:

    • The nitro group is a strong oxidant and can occasionally poison Pd(0). If yields are low, increase catalyst loading to 10 mol% or add a mild reductant.

References

  • BenchChem Technical Support. (2025).[1][2] Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. BenchChem. Link

  • Organic Syntheses. (1951). 2-Amino-5-bromo-3-nitropyridine. Org. Synth. 1951, 31, 5. Link

  • Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Int. J. Sim. Sys. Sci. Tech. Link

  • ChemicalBook. (2024).[3] Product entry: 5-Bromo-2-nitropyridin-3-amine (CAS 39856-50-3).[4] Link

  • Royal Society of Chemistry. (2022). A reactivity model for oxidative addition to palladium. Chem. Sci. Link

Sources

Validation

Benchmarking synthetic routes for 5-iodo-2-nitropyridin-3-amine efficiency

An In-Depth Technical Guide to the Synthesis of 5-iodo-2-nitropyridin-3-amine for Researchers and Drug Development Professionals The strategic synthesis of substituted pyridines is a cornerstone of modern medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 5-iodo-2-nitropyridin-3-amine for Researchers and Drug Development Professionals

The strategic synthesis of substituted pyridines is a cornerstone of modern medicinal chemistry, with 5-iodo-2-nitropyridin-3-amine being a particularly valuable intermediate. Its trifunctional nature—an amino group for nucleophilic reactions, a nitro group that can be reduced to an amine, and an iodo group for cross-coupling reactions—makes it a versatile building block for complex heterocyclic systems. This guide provides a comparative analysis of two plausible synthetic routes to 5-iodo-2-nitropyridin-3-amine, starting from the readily available 3-aminopyridine. The discussion is grounded in established chemical principles and supported by experimental data from analogous transformations reported in the literature.

Strategic Considerations for the Synthesis

The synthesis of 5-iodo-2-nitropyridin-3-amine from 3-aminopyridine requires two key transformations: iodination and nitration. The order of these electrophilic aromatic substitution reactions is critical, as the directing effects of the substituents will influence the regioselectivity and overall efficiency of the synthesis. The amino group in 3-aminopyridine is an activating, ortho-, para- directing group. The nitro group is a deactivating, meta- directing group. The iodo group is a deactivating, ortho-, para- directing group.

This guide will compare two primary synthetic strategies:

  • Route A: Iodination of 3-aminopyridine followed by nitration.

  • Route B: Nitration of 3-aminopyridine followed by iodination.

A third potential route, a Sandmeyer reaction, will also be discussed as a viable alternative for the iodination step.

Route A: Iodination Followed by Nitration

This route commences with the direct iodination of 3-aminopyridine, followed by the nitration of the resulting 3-amino-5-iodopyridine.

Route A 3-Aminopyridine 3-Aminopyridine 3-Amino-5-iodopyridine 3-Amino-5-iodopyridine 3-Aminopyridine->3-Amino-5-iodopyridine Iodination 5-Iodo-2-nitropyridin-3-amine 5-Iodo-2-nitropyridin-3-amine 3-Amino-5-iodopyridine->5-Iodo-2-nitropyridin-3-amine Nitration

Caption: Synthetic pathway for Route A.

Step 1: Iodination of 3-Aminopyridine

The amino group at the 3-position directs electrophilic substitution to the 2-, 4-, and 6-positions. Due to steric hindrance at the 2-position and electronic factors, iodination is expected to occur predominantly at the 5-position. A common and effective reagent for the iodination of activated aromatic rings is N-iodosuccinimide (NIS).[1][2][3]

Experimental Protocol: Synthesis of 3-Amino-5-iodopyridine

  • To a solution of 3-aminopyridine (1.0 eq) in a suitable solvent such as acetic acid or acetonitrile, add N-iodosuccinimide (1.05 eq) portion-wise at room temperature.[3]

  • Stir the reaction mixture at room temperature for 3-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-amino-5-iodopyridine.

Based on similar iodinations of aminopyridines, a yield of 50-60% can be anticipated for this step.[3]

Step 2: Nitration of 3-Amino-5-iodopyridine

In this step, the directing effects of the amino and iodo groups must be considered. Both are ortho-, para- directing. The amino group is strongly activating, while the iodo group is deactivating. Therefore, the incoming nitro group is expected to be directed to the positions ortho and para to the amino group, which are the 2-, 4-, and 6-positions. The 5-position is already occupied by iodine. Nitration at the 2-position is favored due to the strong activating effect of the amino group.

Experimental Protocol: Synthesis of 5-Iodo-2-nitropyridin-3-amine

  • In a flask equipped with a stirrer and a dropping funnel, dissolve 3-amino-5-iodopyridine (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide until a precipitate forms.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-iodo-2-nitropyridin-3-amine.

The nitration of aminopyridines can be challenging, with yields varying significantly based on the substrate and reaction conditions.[4][5] A conservative yield estimate for this step would be in the range of 40-50%.

Route B: Nitration Followed by Iodination

This alternative route begins with the nitration of 3-aminopyridine, followed by the iodination of the resulting 2-nitro-3-aminopyridine.

Route B 3-Aminopyridine 3-Aminopyridine 2-Nitro-3-aminopyridine 2-Nitro-3-aminopyridine 3-Aminopyridine->2-Nitro-3-aminopyridine Nitration 5-Iodo-2-nitropyridin-3-amine 5-Iodo-2-nitropyridin-3-amine 2-Nitro-3-aminopyridine->5-Iodo-2-nitropyridin-3-amine Iodination

Caption: Synthetic pathway for Route B.

Step 1: Nitration of 3-Aminopyridine

The nitration of 3-aminopyridine is a known process. The amino group directs the incoming nitro group to the 2-, 4-, and 6-positions. The major product is typically 2-nitro-3-aminopyridine.[6]

Experimental Protocol: Synthesis of 2-Nitro-3-aminopyridine

A patented process describes the synthesis of 2-nitro-3-aminopyridine from 3-aminopyridine via the formation of N,N'-di-(3-pyridyl)-urea, followed by nitration and hydrolysis.[6] This multi-step process within the first step of Route B adds to the overall complexity but can provide good yields.

  • React 3-aminopyridine with urea to form N,N'-di-(3-pyridyl)-urea.

  • Nitrate the N,N'-di-(3-pyridyl)-urea with a mixture of nitric acid and sulfuric acid at 50-70 °C to yield N,N'-di-(2-nitro-3-pyridyl)-urea.

  • Hydrolyze the N,N'-di-(2-nitro-3-pyridyl)-urea in an aqueous alcoholic solution with an inorganic base to obtain 2-nitro-3-aminopyridine.

The overall yield for this transformation is reported to be favorable.

Step 2: Iodination of 2-Nitro-3-aminopyridine

In this step, the pyridine ring is deactivated by the nitro group. The amino group, being an activating group, will direct the incoming iodine to the positions ortho and para to it (positions 2, 4, and 6). The 2-position is blocked by the nitro group. Therefore, iodination is expected to occur at the 5-position.

Experimental Protocol: Synthesis of 5-Iodo-2-nitropyridin-3-amine

Due to the deactivated nature of the ring, a more potent iodinating system than NIS alone might be required. A mixture of iodine and an oxidizing agent, such as iodic acid (HIO₃) or nitric acid, can be effective.[7]

  • Dissolve 2-nitro-3-aminopyridine (1.0 eq) in a suitable solvent like polyethylene glycol (PEG) and water.[7]

  • Add iodine (I₂) (1.0 eq) and a solution of iodic acid (HIO₃) in water.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the product by crystallization or column chromatography.

Given the deactivated ring, the yield for this step is estimated to be in the range of 60-70%.

Alternative Iodination Strategy: The Sandmeyer Reaction

The Sandmeyer reaction provides a robust alternative for introducing an iodine atom onto an aromatic ring, starting from an amino group.[8][9][10] This could be applied in Route B, where 2-amino-3-nitropyridine could be diazotized and then treated with an iodide salt. However, the target molecule has an amino group at the 3-position. A more plausible Sandmeyer approach would be to start with 3,5-diaminopyridine, selectively protect one amino group, nitrate, perform a Sandmeyer iodination on the other amino group, and then deprotect. This would be a longer and more complex route.

A more direct Sandmeyer approach would be to start with 2-nitro-3,5-diaminopyridine. However, the synthesis of this precursor is not straightforward.

Comparison of Synthetic Routes

FeatureRoute A (Iodination then Nitration)Route B (Nitration then Iodination)
Starting Material 3-Aminopyridine3-Aminopyridine
Number of Steps 22 (with a multi-step first transformation)
Key Reagents NIS, HNO₃/H₂SO₄Urea, HNO₃/H₂SO₄, I₂/HIO₃
Estimated Overall Yield 20-30%Potentially higher, depending on the efficiency of the first multi-step process.
Regioselectivity Control Good in the first step, potential for isomers in the second step.Good control in both steps.
Potential Challenges Potential for over-nitration or formation of nitropyridine-N-oxide.The first step involves multiple transformations. The second step requires a potent iodinating agent.
Safety Considerations Use of strong acids and nitrating agents requires caution.Use of strong acids and nitrating agents.

Conclusion and Recommendation

Both Route A and Route B present viable pathways for the synthesis of 5-iodo-2-nitropyridin-3-amine.

Route A is more straightforward in terms of the number of distinct reactions. However, the nitration of the iodinated intermediate may lead to a mixture of products, potentially lowering the yield of the desired isomer and requiring careful purification.

Route B , while involving a more complex initial transformation to obtain 2-nitro-3-aminopyridine, offers better control over regioselectivity in the subsequent iodination step. The deactivating nitro group and the activating amino group work in concert to direct the iodine to the desired 5-position.

For researchers prioritizing a more direct, albeit potentially lower-yielding, approach, Route A may be preferable. However, for applications where higher purity and better regiochemical control are paramount, and for larger-scale synthesis, the more controlled approach of Route B is recommended, despite its initial complexity.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, purity requirements, and available resources.

References

  • A comparison of the iodination of antipyrine using three different... - ResearchGate. (n.d.). Retrieved from [Link]

  • Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform | ACS Omega. (2020, May 26). Retrieved from [Link]

  • a new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal. (2000, December 11). Retrieved from [Link]

  • 2-Iodo-3-nitropyridine - PMC - NIH. (n.d.). Retrieved from [Link]

  • i2/hio3 in peg-h2o: an eloquent system for direct iodination of activated arenes. (n.d.). Retrieved from [Link]

  • Suggestions for double Sandmeyer-type iodination with intramolecular byproducts - Reddit. (2022, November 11). Retrieved from [Link]

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. (2021, August 20). Retrieved from [Link]

  • A safe and reliable procedure for the iododeamination of aromatic and heteroaromatic amines in a continuous flow reactor | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Convenient and Efficient Method for the Iodination of Aromatic Amines by Pyridinium Iodochloride - ResearchGate. (2008, May 9). Retrieved from [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC. (n.d.). Retrieved from [Link]

  • 2,3-diaminopyridine - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents. (n.d.).
  • N-Iodosuccinimide (NIS) in Direct Aromatic Iodination | Request PDF - ResearchGate. (2025, October 18). Retrieved from [Link]

  • N-Iodosuccinimide (NIS) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 3-Amino-5-bromo-2-iodopyridine - PMC - NIH. (n.d.). Retrieved from [Link]

  • 3-aminopyridine - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. (n.d.). Retrieved from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (n.d.). Retrieved from [Link]

  • Sandmeyer reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Selective C–H Iodination of (Hetero)arenes - PMC - NIH. (2021, June 11). Retrieved from [Link]

  • EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents. (n.d.).
  • CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents. (n.d.).
  • Syntheis of 3-Aminopyridine. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. (n.d.). Retrieved from [Link]

Sources

Comparative

Defining Purity in Halogenated Heterocycles: A Comparative Guide for 3-amino-5-iodo-2-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & The Challenge

In the synthesis of kinase inhibitors and anticancer agents, 3-amino-5-iodo-2-nitropyridine (Formula: C₅H₄IN₃O₂) serves as a critical scaffold. Its functionality allows for diverse coupling reactions: the iodine at C5 facilitates Suzuki/Sonogashira coupling, while the C3-amino and C2-nitro groups are precursors for imidazopyridine cyclization.

However, certifying the purity of this intermediate is notoriously difficult. The molecule presents a "perfect storm" for analytical interference:

  • High Iodine Content (~47.9%): Iodine is a heavy halogen that poisons standard combustion catalysts and sublimes easily, leading to low recovery in elemental analysis (EA).

  • Nitro/Amino Proximity: The high nitrogen content (15.8%) and potential for N-oxide formation can cause incomplete combustion.

  • Lack of Commercial CRMs: Unlike its isomers, this specific regioisomer often lacks a Certified Reference Material (CRM), making relative methods (like HPLC with external standards) impossible for absolute purity assignment.

This guide objectively compares the industry standard—Automated Combustion Analysis (EA) —against the modern, self-validating alternative: Quantitative NMR (qNMR) .

Part 2: Comparative Analysis of Standards

Method A: Automated CHNS Combustion (The Traditional Standard)

Mechanism: High-temperature oxidation (>1000°C) converts the sample into gases (


).
The Iodine Problem:  In standard analyzers, iodine forms 

vapor or reacts with the copper reduction tube, leading to "tailing" peaks and catalyst exhaustion. It does not form a simple gas like

or

might.
  • Pros:

    • Universally accepted for publication and regulatory filing.

    • Validates the bulk material composition (including water/inorganics).

  • Cons:

    • Catalyst Poisoning: High iodine loads rapidly degrade the tungsten/copper reagents.

    • Memory Effects: Iodine can adsorb to the instrument flow path, contaminating subsequent runs.

    • Accuracy: Often requires a separate "Schoniger Flask" combustion specifically for the iodine value, doubling the workload.

Method B: Quantitative NMR (qNMR) (The Modern Alternative)

Mechanism: Uses the primary ratio of resonance integration between the analyte and a traceably weighed internal standard (IS). The Solution: qNMR is non-destructive and "chemically blind" to the combustion properties of iodine. It measures the molar ratio of protons, providing an absolute purity value without requiring a reference standard of the analyte itself.[1]

  • Pros:

    • SI-Traceable: Purity is derived directly from the Internal Standard (e.g., NIST-traceable Benzoic Acid or Maleic Acid).

    • Specific: Distinguishes between the target isomer and regioisomers (e.g., 2-amino-3-iodo...) which EA cannot do.

    • Speed: <20 minutes per sample.

  • Cons:

    • Requires a deuterated solvent where both analyte and IS are fully soluble.

    • Hygroscopic samples require careful handling in a glovebox.

Method C: High-Resolution Mass Spectrometry (HRMS)
  • Role: Qualitative Confirmation.

  • Verdict: HRMS confirms the formula (C₅H₄IN₃O₂) but is unsuitable for purity standards. Ionization efficiency varies wildly between the main peak and impurities, preventing accurate % purity calculation.

Part 3: Data Presentation & Specifications

Theoretical Composition (C₅H₄IN₃O₂)
ElementCountAtomic MassContributionTheoretical %
Carbon 512.01160.05522.66%
Hydrogen 41.0084.0321.52%
Iodine 1126.904126.90447.89%
Nitrogen 314.00742.02115.86%
Oxygen 215.99931.99812.07%
Performance Comparison: EA vs. qNMR

Data based on typical validation of halogenated pyridines.

FeatureAutomated EA (w/ Additives)qNMR (Internal Standard)
Precision (RSD) 0.3% - 0.5%< 0.1% (High Precision)
Iodine Bias Tendency to read low (-0.5%) due to sublimationNone (Proton based)
Sample Required 2 - 5 mg (Destructive)10 - 20 mg (Non-destructive)
Interference Inorganic salts, WaterOverlapping proton signals
Isomer Specificity Zero (All isomers have same %C/H/N)High (Coupling constants differ)

Part 4: Experimental Protocols

Protocol A: The "Gold Standard" qNMR Workflow

Recommended for absolute purity assignment of 3-amino-5-iodo-2-nitropyridine.

Reagents:

  • Solvent: DMSO-d6 (99.9% D) – Selected for solubility of nitro-pyridines.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST SRM 350b) or 1,3,5-Trimethoxybenzene.

  • Apparatus: 400 MHz (or higher) NMR Spectrometer.

Step-by-Step:

  • Weighing (Critical): Using a microbalance (readability 0.001 mg), weigh approx. 15 mg of the analyte (

    
    ) and 5-10 mg of the Internal Standard (
    
    
    
    ) directly into the same NMR tube or a mixing vial.
    • Note: The molar ratio of Analyte:IS should be roughly 1:1 for optimal integration accuracy.

  • Solvation: Add 0.7 mL DMSO-d6. Ensure complete dissolution. If the sample is hygroscopic, perform this in a dry box.

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 30-60 seconds for quantitative accuracy).
    • Scans: 16 or 32.

    • Spectral Width: 20 ppm (to catch all signals).

  • Processing:

    • Phase correction: Manual (critical).

    • Baseline correction: Polynomial or Spline.

    • Integration: Integrate the IS signal (e.g., Maleic acid singlet at 6.2 ppm) and a distinct analyte signal (e.g., Pyridine proton H6 doublet).

  • Calculation:

    
    
    
    • Where

      
      =Integral, 
      
      
      
      =Number of protons,
      
      
      =Molar Mass,
      
      
      =Mass,
      
      
      =Purity.[2][3]
Protocol B: Modified Combustion Analysis (EA)

Required for confirming elemental ratios and absence of inorganic contaminants.

Modifications for Iodine:

  • Additive: Mix the sample (2 mg) with 5-10 mg of Tungsten(VI) oxide (

    
    )  or Vanadium(V) oxide (
    
    
    
    )
    .
    • Reasoning: These oxides act as combustion aids and "scavengers" to prevent iodine from forming volatile

      
       that escapes detection or poisons the reduction tube.
      
  • Oxygen Boost: Increase oxygen dosing time by 20% to ensure combustion of the nitro group.

  • Dynamic Flash: Set furnace temperature to 1150°C (higher than the standard 950°C) to ensure breakdown of the pyridine ring.

Part 5: Visualizing the Workflow

Diagram 1: The Analytical Decision Matrix

This flowchart guides the researcher on which method to prioritize based on the stage of drug development.

AnalyticalMatrix start Sample: 3-amino-5-iodo-2-nitropyridine q_purpose Primary Goal? start->q_purpose purity Absolute Purity (Assay %) q_purpose->purity identity Structural Identity (Isomer Confirmation) q_purpose->identity composition Elemental Ratio (Formula Confirmation) q_purpose->composition qnmr Method: qNMR (Internal Standard) purity->qnmr Best Accuracy hrms Method: HRMS + 2D NMR identity->hrms Best Specificity ea Method: Combustion EA (w/ WO3 Additive) composition->ea Industry Std result1 Certificate of Analysis (Purity) qnmr->result1 Output: % w/w result2 Supporting Data (Characterization) ea->result2 Output: % C,H,N

Caption: Decision matrix for selecting the validation method. qNMR is prioritized for purity due to the lack of commercial reference standards.

Diagram 2: The Iodine-Combustion Challenge

Visualizing why standard EA fails without modification.

IodineCombustion cluster_standard Standard EA (Failure Mode) cluster_modified Modified EA (Success) sample Sample + O2 (1000°C) std_path No Additive sample->std_path mod_path WO3 Additive sample->mod_path i2_gas Formation of I2 (Gas) std_path->i2_gas poison Cu-Trap Poisoning (Incomplete Reduction) i2_gas->poison error Result: Low N%, High Error poison->error trap Iodine Scavenged (Solid Residue) mod_path->trap clean_gas Clean N2/CO2 Release trap->clean_gas success Result: Accurate % clean_gas->success

Caption: Comparison of combustion pathways. Without WO3 additives, Iodine interferes with the reduction zone, invalidating the analysis.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Microanalysis of Halogenated Compounds. (2021). Exeter Analytical Technical Notes on Iodine Combustion. Retrieved from [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products, 75(4), 834-851. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Standard Reference Materials for qNMR (Benzoic Acid, Maleic Acid). Retrieved from [Link]

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Safety & Regulatory Compliance

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